Ethyl octanoate-d15
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3-9H2,1-2H3/i1D3,3D2,5D2,6D2,7D2,8D2,9D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZUSRORWSJGET-MVIIYOROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis and Preparation of Ethyl Octanoate-d15
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, preparation, and characterization of Ethyl octanoate-d15, a deuterated analog of ethyl octanoate. This isotopically labeled compound is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.
Overview of Synthesis
The most direct and efficient method for the preparation of this compound is the Fischer-Speier esterification of commercially available Octanoic acid-d15 with ethanol. This classic acid-catalyzed reaction offers high yields and allows for straightforward purification of the final product. The overall reaction is depicted below:
Caption: Fischer-Speier esterification of Octanoic acid-d15.
The equilibrium of this reversible reaction is driven towards the product side by using an excess of the alcohol (ethanol) and/or by removing the water formed during the reaction.
Experimental Protocol: Fischer-Speier Esterification
This section details a representative experimental protocol for the synthesis of this compound.
2.1. Materials and Equipment
| Reagent/Equipment | Specification |
| Octanoic acid-d15 | Isotopic Purity: ≥98 atom % D |
| Ethanol (Absolute) | Anhydrous, 200 proof |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular |
| Diethyl Ether | Anhydrous |
| Round-bottom flask | Appropriate size for the reaction scale |
| Reflux condenser | |
| Heating mantle | |
| Magnetic stirrer and stir bar | |
| Separatory funnel | |
| Distillation apparatus | |
| Rotary evaporator |
2.2. Reaction Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine Octanoic acid-d15 (1.0 eq) and a significant excess of absolute ethanol (e.g., 10-20 eq).
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction is typically monitored by thin-layer chromatography (TLC) and is generally complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the excess ethanol and diethyl ether using a rotary evaporator.
-
The crude this compound can be further purified by fractional distillation under reduced pressure to obtain a highly pure product.
-
Caption: General workflow for this compound synthesis.
Data Presentation
The following tables summarize the key quantitative data for the starting material and the expected product.
Table 1: Specifications of Starting Material
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity |
| Octanoic acid-d15 | 69974-55-6 | C₈HD₁₅O₂ | 159.29 | ≥98 atom % D |
Table 2: Properties and Expected Data for this compound
| Property | Value |
| CAS Number | 1219798-38-5 |
| Molecular Formula | C₁₀H₅D₁₅O₂ |
| Molecular Weight | 187.36 |
| Appearance | Colorless liquid |
| Expected Yield | >85% |
| Expected Chemical Purity | >98% (after distillation) |
| Expected Isotopic Enrichment | ≥98 atom % D |
Characterization and Quality Control
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum should confirm the presence of the ethyl group protons and the absence (or significant reduction) of protons on the octanoyl chain. The integration of the ethyl group signals relative to any residual proton signals on the fatty acid chain can provide an initial assessment of isotopic enrichment.
-
²H NMR (Deuterium NMR): This is a powerful technique to directly observe the deuterium nuclei and confirm their positions within the molecule.
-
¹³C NMR: The carbon-13 NMR spectrum will show characteristic shifts for the carbonyl carbon and the carbons of the ethyl and deuterated octanoyl groups.
4.2. Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and determining the isotopic enrichment of this compound. High-resolution mass spectrometry (HRMS) can be used to accurately determine the mass of the molecular ion and its isotopologues, allowing for a precise calculation of the deuterium incorporation.
Conclusion
The synthesis of this compound via Fischer-Speier esterification of Octanoic acid-d15 is a reliable and well-established method. This guide provides a comprehensive framework for its preparation, purification, and characterization, enabling researchers to produce high-quality deuterated standards for their specific applications in drug development and metabolic research. Careful execution of the experimental protocol and thorough analytical characterization are crucial to ensure the desired purity and isotopic enrichment of the final product.
An In-depth Technical Guide to Ethyl Octanoate-d15 (CAS: 1219798-38-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl octanoate-d15, a deuterated analog of ethyl octanoate. This document details its physicochemical properties, synthesis, and primary applications, with a focus on its role as an internal standard in quantitative analytical methods. Detailed experimental protocols and an exploration of the biological implications of fatty acid ethyl esters are also presented to support its use in research and development.
Physicochemical Properties
This compound is a stable, isotopically labeled form of ethyl octanoate, where 15 hydrogen atoms on the octanoyl chain have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of ethyl octanoate and other fatty acid ethyl esters (FAEEs).
| Property | Value | Reference |
| CAS Number | 1219798-38-5 | |
| Molecular Formula | C10H5D15O2 | [1][2] |
| Molecular Weight | 187.36 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | |
| Purity | Typically ≥98% | |
| Storage | Store at -20°C for long-term stability |
Synthesis of this compound
The synthesis of this compound is typically achieved through a Fischer-Speier esterification reaction. This method involves the acid-catalyzed reaction of deuterated octanoic acid (octanoic acid-d15) with ethanol.
Experimental Protocol: Fischer-Speier Esterification
Materials:
-
Octanoic acid-d15
-
Ethanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (5% aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask, combine octanoic acid-d15 and a molar excess of anhydrous ethanol (typically 3-5 equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and dilute with an organic solvent.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution to neutralize the acid catalyst, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude this compound.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Caption: Synthesis workflow for this compound via Fischer esterification.
Application as an Internal Standard in GC-MS Analysis
The primary application of this compound is as an internal standard for the quantitative analysis of fatty acid ethyl esters (FAEEs) in biological samples by Gas Chromatography-Mass Spectrometry (GC-MS). Its chemical properties are nearly identical to its non-deuterated counterpart, ensuring similar extraction efficiency and chromatographic behavior, while its distinct mass allows for accurate quantification.
Experimental Protocol: Quantification of FAEEs in Plasma
Materials:
-
Plasma sample
-
This compound internal standard solution (of known concentration)
-
Hexane
-
Acetone
-
Solid-phase extraction (SPE) columns (e.g., aminopropyl silica)
-
Nitrogen gas for evaporation
Procedure:
-
Sample Preparation: To a known volume of plasma, add a precise amount of the this compound internal standard solution.
-
Protein Precipitation: Add acetone to the plasma sample to precipitate proteins. Vortex and centrifuge to pellet the precipitate.
-
Lipid Extraction: Transfer the supernatant to a new tube and perform a liquid-liquid extraction with hexane to isolate the lipids, including FAEEs.
-
Solid-Phase Extraction (SPE): The hexane extract is passed through an aminopropyl silica SPE column to separate FAEEs from other lipid classes.
-
Elution and Concentration: Elute the FAEEs from the SPE column with a suitable solvent. Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution and GC-MS Analysis: Reconstitute the dried residue in a small volume of a suitable solvent (e.g., hexane) and inject it into the GC-MS system.
GC-MS Parameters (Typical):
-
Column: Nonpolar capillary column (e.g., DB-5ms)
-
Injector Temperature: 250°C
-
Oven Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 300°C)
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Analyzer: Quadrupole or Ion Trap
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan. For quantification, monitor characteristic ions of the target FAEEs and this compound.
References
- 1. Fatty Acid Ethyl Esters Induce Intestinal Epithelial Barrier Dysfunction via a Reactive Oxygen Species-Dependent Mechanism in a Three-Dimensional Cell Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Ethyl Octanoate-d15: Properties and Applications in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ethyl octanoate-d15, a deuterated stable isotope-labeled internal standard, crucial for accurate quantification in various analytical applications. This document outlines its fundamental properties, compares them with its non-deuterated counterpart, and provides a detailed experimental protocol for its use in mass spectrometry-based assays.
Core Properties and Specifications
This compound is a saturated fatty acid ester where 15 hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analyses, as it is chemically identical to the analyte of interest, ethyl octanoate, but has a distinct mass.
Molecular Profile
-
Chemical Formula: C10H5D15O2[1]
-
Molecular Weight: 187.36 g/mol [1]
-
CAS Number: 1219798-38-5[1]
-
Synonyms: Ethyl caprylate-d15, Octanoic acid ethyl ester-d15[1]
Comparative Quantitative Data
The following table summarizes the key physical and chemical properties of this compound and its non-deuterated analog, ethyl octanoate.
| Property | This compound | Ethyl octanoate |
| Molecular Formula | C10H5D15O2 | C10H20O2[2] |
| Molecular Weight ( g/mol ) | 187.36 | 172.26 |
| Boiling Point (°C) | Not explicitly available; expected to be slightly higher than the non-deuterated form. | 208 |
| Melting Point (°C) | Not explicitly available. | -47 |
| Density (g/cm³ at 20°C) | Not explicitly available; expected to be slightly higher than the non-deuterated form. | 0.87 |
| Kovats Retention Index | 1423 (Standard polar column) | Not explicitly available, but expected to be very similar to the deuterated form. |
| CAS Number | 1219798-38-5 | 106-32-1 |
Synthesis Overview
-
Deuteration of the Precursor: The synthesis typically starts with a deuterated precursor, such as deuterated octanoic acid. General methods for deuteration of organic compounds can be employed, including acid- or base-catalyzed exchange reactions in the presence of a deuterium source (e.g., D2O) or the use of deuterated reducing agents.
-
Esterification: The deuterated octanoic acid is then esterified with ethanol. The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Experimental Protocol: Use as an Internal Standard in GC-MS
The primary application of this compound is as an internal standard for the quantification of ethyl octanoate in complex matrices such as food, beverages, and biological samples. The following is a generalized protocol for its use in a GC-MS workflow.
Objective: To accurately quantify the concentration of ethyl octanoate in a sample matrix.
Materials:
-
Sample containing ethyl octanoate
-
This compound (internal standard) stock solution of known concentration
-
Ethyl octanoate analytical standard
-
Appropriate solvent (e.g., hexane, dichloromethane)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards by spiking a known amount of the ethyl octanoate analytical standard into a matrix blank.
-
To each calibration standard, add a fixed amount of the this compound internal standard solution.
-
-
Sample Preparation:
-
To a known volume or weight of the sample, add the same fixed amount of the this compound internal standard solution as was added to the calibration standards.
-
Perform the necessary sample extraction and cleanup procedures (e.g., liquid-liquid extraction, solid-phase extraction).
-
-
GC-MS Analysis:
-
Inject a specific volume of the prepared standards and samples into the GC-MS system.
-
The gas chromatograph will separate the ethyl octanoate and this compound. Due to their similar chemical properties, they will have very close retention times.
-
The mass spectrometer will detect the ions of both the analyte and the internal standard. For ethyl octanoate, a characteristic ion (e.g., m/z 88) will be monitored. For this compound, the corresponding ion with an increased mass (e.g., m/z 103, due to the 15 deuterium atoms) will be monitored.
-
-
Data Analysis:
-
For each standard and sample, determine the peak area for both the ethyl octanoate and the this compound.
-
Calculate the response ratio for each injection: (Peak Area of Ethyl octanoate) / (Peak Area of this compound).
-
Construct a calibration curve by plotting the response ratio of the calibration standards against their known concentrations.
-
Determine the concentration of ethyl octanoate in the samples by interpolating their response ratios on the calibration curve.
-
Logical Workflow for Quantitative Analysis
The following diagram illustrates the relationship between the analyte and the deuterated internal standard in a typical quantitative analysis workflow.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
References
Commercial Suppliers and Technical Guide for Ethyl Octanoate-d15 in Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ethyl octanoate-d15, a deuterated stable isotope-labeled internal standard crucial for quantitative analysis in various research fields, particularly in metabolomics and pharmacokinetic studies. This document outlines commercial suppliers, key technical specifications, and detailed experimental protocols for its application in mass spectrometry-based analysis.
Introduction to this compound
This compound is the deuterium-labeled form of ethyl octanoate, a fatty acid ethyl ester. In research, particularly in quantitative mass spectrometry, the use of stable isotope-labeled internal standards is considered the gold standard. These standards, being chemically identical to the analyte of interest but with a different mass, co-elute chromatographically and experience similar ionization effects. This allows for precise and accurate quantification by correcting for variations during sample preparation and analysis. This compound is primarily used as an internal standard for the quantification of ethyl octanoate and other related fatty acid esters in biological matrices.
Commercial Suppliers of this compound
A variety of chemical suppliers offer this compound for research purposes. The following table summarizes some of the key suppliers and their available product information.
| Supplier | Product Number(s) | Purity/Isotopic Enrichment | Available Quantities |
| LGC Standards | TRC-E925317 | 98 atom % D, min 98% Chemical Purity | 5 mg, 25 mg, 50 mg |
| CDN Isotopes | D-7063 | > 98% | 0.25 g, 0.5 g |
| Santa Cruz Biotechnology | sc-224613 | Information available upon request | Inquire |
| United States Biological | 164122 | Highly Purified | Inquire |
| MedchemExpress | HY-W015305S | Information available upon request | Inquire |
| Fisher Scientific | NC1379477 | Information available upon request | 0.25 g |
| Analytical Standard Solutions | O514 | High-purity | Inquire |
| ChemicalBook | CB5854653 | Information available upon request | Inquire |
Technical Data and Physical Properties
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value |
| CAS Number | 1219798-38-5 |
| Molecular Formula | C₁₀H₅D₁₅O₂ |
| Molecular Weight | 187.36 g/mol [1] |
| Appearance | Liquid |
| Storage Conditions | Pure form: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[2] |
| Solubility | Soluble in organic solvents such as DMSO. |
Application in Research: Use as an Internal Standard in GC-MS
This compound is an ideal internal standard for the quantification of fatty acid ethyl esters (FAEEs) in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). FAEEs are non-oxidative metabolites of ethanol and can serve as markers for alcohol consumption. The following sections detail a representative experimental protocol for such an analysis.
Experimental Protocol: Quantification of Fatty Acid Ethyl Esters in a Biological Matrix
This protocol is a representative method adapted from established procedures for FAEE analysis using a deuterated internal standard.
4.1.1. Materials and Reagents
-
Biological sample (e.g., plasma, tissue homogenate)
-
This compound internal standard solution (concentration to be optimized, e.g., 1 µg/mL in a suitable solvent)
-
Hexane (GC grade)
-
Acetone (GC grade)
-
Anhydrous sodium sulfate
-
Solid Phase Extraction (SPE) cartridges (e.g., aminopropyl silica)
-
Nitrogen gas for evaporation
4.1.2. Sample Preparation
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add a precise volume of the biological sample (e.g., 100 µL of plasma).
-
Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the sample. The amount should be chosen to be within the linear range of the instrument and comparable to the expected analyte concentration.
-
Protein Precipitation: Add a volume of cold acetone (e.g., 400 µL), vortex vigorously for 30 seconds, and centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to precipitate proteins.
-
Lipid Extraction: Transfer the supernatant to a new tube. Add a volume of hexane (e.g., 1 mL), vortex for 1 minute, and centrifuge to separate the phases.
-
Isolation of FAEEs: Transfer the upper hexane layer to a clean tube.
-
Solid Phase Extraction (SPE) Cleanup: Condition an aminopropyl silica SPE cartridge according to the manufacturer's instructions. Pass the hexane extract through the cartridge to remove interfering lipids. Elute the FAEEs with a suitable solvent (e.g., a mixture of hexane and diethyl ether).
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried residue in a small, precise volume of a suitable solvent for GC-MS analysis (e.g., 50 µL of hexane).
4.1.3. GC-MS Analysis
-
Gas Chromatograph: Agilent GC or equivalent.
-
Column: A nonpolar or mid-polar capillary column suitable for FAME analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injection Volume: 1 µL (splitless injection).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 150°C.
-
Ramp 2: 5°C/min to 250°C, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions for Ethyl Octanoate (Analyte): m/z 88, 101, 127.
-
Ions for this compound (Internal Standard): m/z 91, 104, 142 (predicted based on fragmentation patterns, specific ions should be confirmed experimentally).
-
4.1.4. Data Analysis
-
Integrate the peak areas of the selected ions for both the endogenous ethyl octanoate and the this compound internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve by analyzing a series of calibration standards with known concentrations of ethyl octanoate and a fixed concentration of the internal standard.
-
Determine the concentration of ethyl octanoate in the unknown samples by interpolating their area ratios on the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for using this compound as an internal standard in a quantitative GC-MS analysis.
Caption: Workflow for quantitative analysis using this compound.
Logical Relationship of Internal Standard and Analyte
The following diagram illustrates the logical relationship between the analyte (endogenous Ethyl octanoate) and the internal standard (this compound) during the analytical process.
Caption: Role of the internal standard in quantitative analysis.
Conclusion
This compound is an essential tool for researchers requiring accurate and precise quantification of ethyl octanoate and related compounds. Its use as an internal standard in mass spectrometry-based methods, such as GC-MS, helps to mitigate analytical variability, leading to more reliable and reproducible results. This guide provides a starting point for sourcing this compound and developing robust analytical methods for its application in metabolic and pharmacokinetic research. Researchers should always refer to the Certificate of Analysis provided by the supplier for lot-specific data and perform appropriate method validation for their specific application.
References
Storage and stability of Ethyl octanoate-d15.
An In-depth Technical Guide to the Storage and Stability of Ethyl Octanoate-d15
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a stable isotope-labeled (SIL) analog of ethyl octanoate, a fatty acid ethyl ester (FAEE). SIL compounds are critical internal standards in quantitative bioanalytical mass spectrometry assays, used in pharmacokinetic and metabolic studies.[1] Their utility is predicated on the assumption that they are chemically and isotopically identical to the analyte of interest, with the key difference being their mass. Therefore, ensuring the chemical purity and isotopic stability of this compound is paramount for generating accurate and reproducible data.
This guide provides a comprehensive overview of the best practices for the storage, handling, and stability assessment of this compound. It details potential degradation pathways, outlines experimental protocols for stability verification, and provides a framework for data interpretation.
Core Principles of Stability
The stability of this compound is governed by two primary factors: chemical stability and isotopic stability.[2][3]
-
Chemical Degradation: This involves the breakdown of the molecule into impurities. For an ester like this compound, the primary risks are hydrolysis and oxidation. These processes can be accelerated by factors such as temperature, moisture, light, and the presence of acids, bases, or oxidizing agents.[3][4]
-
Isotopic Instability (H/D Exchange): This refers to the exchange of deuterium atoms with protons from the environment (e.g., from solvent molecules). While the deuterium labels on the octanoate chain of this compound are on carbon atoms and thus generally stable, the potential for exchange under certain conditions (e.g., acidic or basic catalysis) must be considered. Loss of the isotopic label compromises the mass difference between the standard and the analyte, rendering it ineffective for quantification.
Recommended Storage and Handling
To mitigate degradation and ensure long-term stability, the following storage and handling procedures are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store at room temperature as a neat oil. Some suppliers may recommend storage at 4°C. For long-term storage, -20°C is advisable. | Lower temperatures slow down the rate of chemical reactions, including hydrolysis and oxidation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen and moisture, thereby reducing the risk of oxidation and hydrolysis. |
| Light | Protect from light by using amber vials or storing in a dark location. | Light can provide the energy to initiate and accelerate degradation reactions. |
| Container | Store in tightly sealed, appropriate containers (e.g., glass vials with PTFE-lined caps). | Prevents contamination and evaporation of the solvent if in solution. |
| Handling | Avoid contact with skin and eyes. Use personal protective equipment such as gloves and safety glasses. Handle in a well-ventilated area or fume hood. | Ethyl octanoate can cause skin and eye irritation. |
Potential Degradation Pathways
The primary chemical degradation pathway for this compound is hydrolysis of the ester bond, which can be catalyzed by acid or base. This process results in the formation of deuterated octanoic acid and ethanol.
Stability Testing Workflow
A systematic approach is required to evaluate the stability of this compound. The following workflow outlines the key steps from initial assessment to ongoing monitoring.
Experimental Protocols
The following protocols describe methods to assess the chemical and isotopic stability of this compound.
Protocol for Assessing Chemical Purity by HPLC/UHPLC-MS
-
Objective: To determine the chemical purity of this compound and identify any degradation products.
-
Instrumentation: HPLC or UHPLC system coupled to a mass spectrometer (MS).
-
Method:
-
Sample Preparation: Accurately weigh a portion of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the parent compound from potential impurities (e.g., start at 50% B, ramp to 95% B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis: Perform a full scan to detect potential impurities and selected ion monitoring (SIM) for the parent compound.
-
-
Quantification: Calculate the purity by determining the peak area of the parent compound relative to the total peak area of all detected components.
-
Protocol for Assessing Isotopic Enrichment and Integrity by HRMS
-
Objective: To confirm the isotopic enrichment and check for any H/D exchange.
-
Instrumentation: High-Resolution Mass Spectrometer (HRMS), such as an Orbitrap or TOF.
-
Method:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., 1 µg/mL in acetonitrile).
-
Analysis: Infuse the sample solution directly into the HRMS. Acquire a high-resolution full scan mass spectrum of the molecular ion.
-
Calculation:
-
Determine the isotopic enrichment by measuring the relative intensities of the labeled (M+15) and unlabeled (M) isotopic peaks.
-
Monitor for any decrease in the mass of the molecular ion, which would indicate H/D exchange.
-
-
Protocol for Forced Degradation (Stress Testing)
-
Objective: To identify potential degradation products and pathways under harsh conditions.
-
Method:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL in acetonitrile).
-
Subject aliquots of this solution to the following stress conditions for a defined period (e.g., 24 hours):
-
Acid Hydrolysis: Mix with an equal volume of 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix with an equal volume of 0.1 M NaOH and incubate at 60°C.
-
Oxidative Stress: Mix with an equal volume of 3% H₂O₂ and keep at room temperature.
-
Thermal Stress: Incubate at a high temperature (e.g., 70°C).
-
Photostability: Expose to controlled UV and visible light as per ICH Q1B guidelines.
-
-
Analyze all stressed samples, along with a control sample stored at 4°C, using the HPLC-MS method described in section 6.1.
-
Quantitative Stability Data (Hypothetical)
No specific long-term stability studies for this compound are publicly available. The following tables present hypothetical data based on typical stability profiles for deuterated esters to illustrate how results should be presented.
Table 1: Long-Term Stability at Recommended Conditions
| Time Point | Storage Condition | Chemical Purity (%) | Isotopic Enrichment (%) | Observations |
| 0 | -20°C, Dark, Inert Gas | >99.8 | >99.5 | Clear, colorless oil |
| 6 Months | -20°C, Dark, Inert Gas | >99.8 | >99.5 | No change observed |
| 12 Months | -20°C, Dark, Inert Gas | >99.7 | >99.5 | No change observed |
| 24 Months | -20°C, Dark, Inert Gas | >99.5 | >99.4 | No change observed |
| 24 Months | Room Temp, Ambient | >98.0 | >99.4 | Minor impurity peak observed in HPLC |
Table 2: Forced Degradation Study Results
| Stress Condition (24h) | Chemical Purity (%) | Major Degradant(s) | Isotopic Enrichment (%) |
| Control (4°C) | >99.8 | None | >99.5 |
| 0.1 M HCl @ 60°C | 85.2 | Octanoic acid-d15 | >99.4 |
| 0.1 M NaOH @ 60°C | 72.5 | Octanoic acid-d15 | >99.3 |
| 3% H₂O₂ @ RT | 97.1 | Minor unidentified peaks | >99.5 |
| Heat (70°C) | 99.1 | Minor unidentified peaks | >99.5 |
| Photostability (ICH Q1B) | 99.6 | None | >99.5 |
Conclusion
This compound is a stable molecule when stored under appropriate conditions. The primary stability concerns are chemical degradation via hydrolysis and, to a lesser extent, isotopic exchange. To ensure the integrity of this critical reagent, it is imperative to store it at low temperatures, protected from light, moisture, and oxygen. Furthermore, researchers should perform their own stability assessments under their specific experimental conditions, particularly when the compound is prepared in solution. The protocols and data presentation formats outlined in this guide provide a robust framework for conducting such stability studies, ensuring the generation of high-quality, reliable data in drug development and other research applications.
References
- 1. This compound | CAS 1219798-38-5 | LGC Standards [lgcstandards.com]
- 2. Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes, under crowded conditions in vitro and in cells – Department of Chemistry [chem.unc.edu]
- 3. benchchem.com [benchchem.com]
- 4. Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Ethyl Octanoate-d15 in Advancing Metabolic Research: A Technical Guide
Disclaimer: As of late 2025, specific peer-reviewed studies detailing the direct application of ethyl octanoate-d15 in metabolic research are limited. This guide is therefore based on the established principles of utilizing stable isotope-labeled compounds in metabolomics and mass spectrometry. The experimental protocols, data, and pathways presented are illustrative examples to guide researchers on its potential applications.
This compound is a deuterated form of ethyl octanoate, a fatty acid ester. In metabolic research, the replacement of hydrogen atoms with their heavier deuterium isotopes makes it a powerful tool, particularly in mass spectrometry-based analysis. Its primary applications lie in its use as an internal standard for precise quantification of its non-labeled counterpart and as a tracer to investigate metabolic pathways. This guide provides an in-depth overview of these potential applications for researchers, scientists, and professionals in drug development.
Core Applications in Metabolic Research
The utility of this compound in metabolic studies can be broadly categorized into two main areas:
-
Quantitative Analysis: Serving as an ideal internal standard for the accurate and precise measurement of endogenous ethyl octanoate in various biological matrices.
-
Metabolic Tracing: Enabling the tracking of the octanoate moiety through metabolic pathways to understand its absorption, distribution, metabolism, and excretion (ADME).
This compound as an Internal Standard
In quantitative mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving the highest accuracy and precision. This compound, being chemically identical to ethyl octanoate, co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. However, its increased mass allows it to be distinguished by the mass spectrometer.
Hypothetical Performance of a Quantitative Method
The following table summarizes the expected performance characteristics of a hypothetical LC-MS/MS method for the quantification of ethyl octanoate in human plasma using this compound as an internal standard.
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.998 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | Signal-to-Noise > 10 |
| Intra-day Precision (%CV) | ≤ 8.5% | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 11.2% | ≤ 15% |
| Accuracy (% Bias) | -7.8% to +9.5% | Within ±15% |
| Matrix Effect | 92% - 105% | Consistent and reproducible |
| Recovery | > 85% | Consistent and reproducible |
Experimental Protocol: Quantification of Ethyl Octanoate in Plasma
This protocol describes a hypothetical method for the quantification of ethyl octanoate in human plasma using this compound as an internal standard followed by LC-MS/MS analysis.
1. Materials and Reagents:
-
Ethyl octanoate analytical standard
-
This compound internal standard
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
Spike 100 µL of plasma with 10 µL of this compound internal standard solution (50 ng/mL in methanol).
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a new microcentrifuge tube.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50:50 methanol:water.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 30% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Ethyl octanoate: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
-
Data Analysis: Integrate peak areas and calculate the concentration of ethyl octanoate using the ratio of the analyte peak area to the internal standard peak area against a calibration curve.
Workflow for Quantitative Analysis
Caption: Workflow for the quantification of ethyl octanoate using an internal standard.
This compound as a Metabolic Tracer
By introducing this compound into a biological system, researchers can trace the metabolic fate of the octanoate moiety. The deuterium label allows for the detection of metabolites derived from ethyl octanoate, distinguishing them from endogenous pools. This is invaluable for studying fatty acid metabolism, including beta-oxidation and incorporation into complex lipids.
Hypothetical Results of a Metabolic Tracer Study
The following table illustrates hypothetical data from an in vitro experiment where hepatocytes were incubated with this compound.
| Metabolite | Isotopic Enrichment (M+15) | Fold Change vs. Control |
| Octanoyl-CoA-d15 | 15.2% | 25.4 |
| Hexanoyl-CoA-d13 | 8.7% | 18.2 |
| Butyryl-CoA-d7 | 4.1% | 12.5 |
| Acetyl-CoA-d3 | 2.5% | 8.9 |
| Palmitate-d15 (from elongation) | 1.8% | 5.1 |
| Tricarboxylic Acid (TCA) Cycle Intermediates (labeled) | Detected | - |
Experimental Protocol: In Vitro Metabolic Tracing
This protocol outlines a hypothetical experiment to trace the metabolism of the octanoate portion of this compound in cultured hepatocytes.
1. Materials and Reagents:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
This compound
-
Bovine serum albumin (BSA), fatty acid-free
-
Methanol, chloroform, water (for extraction)
2. Cell Culture and Treatment:
-
Culture hepatocytes to 80% confluency in 6-well plates.
-
Prepare a stock solution of this compound complexed with BSA.
-
Incubate cells with the this compound-BSA complex in serum-free medium for various time points (e.g., 0, 2, 6, 12 hours).
3. Metabolite Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites using a cold methanol:water (80:20) solution.
-
Scrape cells and collect the extract.
-
Perform a liquid-liquid extraction using chloroform to separate polar and nonpolar metabolites.
4. LC-MS/MS Analysis:
-
Analyze both the polar and nonpolar fractions by high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap).
-
Use a full scan or data-independent acquisition (DIA) mode to detect all labeled species.
-
Identify deuterated metabolites based on their accurate mass and fragmentation patterns.
-
Quantify the relative abundance of labeled metabolites across different time points.
Hypothetical Metabolic Pathway
Caption: Simplified hypothetical metabolic fate of the octanoate-d15 moiety.
Methodological & Application
Application Notes & Protocols for the Use of Ethyl Octanoate-d15 as an Internal Standard in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing Ethyl octanoate-d15 as an internal standard for the quantitative analysis of volatile and semi-volatile organic compounds by Gas Chromatography-Mass Spectrometry (GC-MS). The use of a stable isotope-labeled internal standard like this compound is a highly effective method for correcting sample loss during preparation and instrumental variability, thereby enhancing the accuracy and precision of analytical results.[1][2]
Stable isotope-labeled internal standards are considered the "gold standard" in quantitative mass spectrometry because their physical and chemical properties are nearly identical to the analyte of interest, differing only in mass. This similarity ensures they co-elute with the analyte and experience similar matrix effects and extraction recovery, leading to more reliable quantification.
Principle of Internal Standardization with this compound
Internal standardization is a calibration technique used to correct for the loss of analyte during sample preparation and injection. A known amount of a substance, the internal standard (IS), is added to every sample, calibrant, and blank. The IS should be a compound that is chemically similar to the analyte(s) but not naturally present in the samples. This compound is an ideal internal standard for the analysis of ethyl octanoate and other similar volatile esters.
The quantification is based on the ratio of the analyte peak area to the internal standard peak area. This ratio is then used to determine the concentration of the analyte from a calibration curve, which is constructed by plotting the peak area ratio against the concentration of the analyte in the calibration standards.
Experimental Protocols
Preparation of Standard Solutions
2.1.1. Stock Solutions:
-
Analyte Stock Solution (e.g., Ethyl Octanoate): Accurately weigh a known amount of pure ethyl octanoate and dissolve it in a suitable volatile solvent (e.g., methanol, ethanol, or hexane) to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).
-
Internal Standard Stock Solution (this compound): Prepare a stock solution of this compound in the same solvent and at a similar concentration to the analyte stock solution.
2.1.2. Calibration Standards:
-
Prepare a series of calibration standards by making serial dilutions of the analyte stock solution to cover the expected concentration range of the samples.
-
Spike each calibration standard with a constant, known concentration of the this compound internal standard solution. The final concentration of the internal standard should be consistent across all standards and samples.
2.1.3. Quality Control (QC) Samples:
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range to assess the accuracy and precision of the method. These are prepared by spiking a blank matrix (a sample matrix that does not contain the analyte of interest) with known amounts of the analyte and the internal standard.
Sample Preparation
The choice of sample preparation technique will depend on the sample matrix. Below are two common methods for the extraction of volatile esters from liquid samples such as beverages or biological fluids.
2.2.1. Liquid-Liquid Extraction (LLE):
-
To a known volume of the sample (e.g., 1 mL), add a precise volume of the this compound internal standard working solution.
-
Add an appropriate extraction solvent (e.g., a 1:1 mixture of diethyl ether and n-pentane). The volume of the extraction solvent will depend on the desired concentration factor.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean vial.
-
The extract can be concentrated under a gentle stream of nitrogen if necessary.
-
The final extract is ready for GC-MS analysis.
2.2.2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Place a known volume of the liquid sample (e.g., 5 mL) into a headspace vial.
-
Add a precise volume of the this compound internal standard working solution.
-
Add a salt (e.g., NaCl) to the sample to increase the volatility of the analytes.
-
Seal the vial with a septum cap.
-
Incubate the vial at a specific temperature (e.g., 40-60°C) for a set time to allow the volatile compounds to equilibrate in the headspace.
-
Expose a SPME fiber to the headspace for a defined period to adsorb the analytes.
-
Retract the fiber and introduce it into the GC injector for thermal desorption and analysis.
GC-MS Instrumental Parameters
The following are typical GC-MS parameters for the analysis of volatile esters. These should be optimized for the specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |
| Oven Temperature Program | Initial temperature 40°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | |
| Ethyl Octanoate | m/z 88, 101, 127 |
| This compound | m/z 91, 104, 142 |
Note: The specific ions for this compound should be confirmed by analyzing a standard solution of the deuterated compound, as fragmentation patterns can be influenced by the position of the deuterium labels.
Data Presentation: Quantitative Performance
The following table summarizes the expected performance characteristics of a validated GC-MS method using this compound as an internal standard for the quantification of a representative volatile ester.
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (R²) | > 0.99 | 0.998 |
| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |
| Precision (%RSD) | ||
| - Intraday | < 15% | < 5% |
| - Interday | < 15% | < 8% |
| Limit of Detection (LOD) | S/N > 3 | Analyte dependent (typically low ng/mL) |
| Limit of Quantification (LOQ) | S/N > 10 | Analyte dependent (typically mid-low ng/mL) |
Mandatory Visualizations
Caption: General workflow for quantitative analysis using this compound as an internal standard in GC-MS.
Caption: Principle of internal standardization for accurate quantification.
References
- 1. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of Ethyl Octanoate-d15 in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the sample preparation and analysis of Ethyl octanoate-d15 in biological matrices, such as plasma and serum. The methodologies described are based on established techniques for the extraction and quantification of fatty acid ethyl esters (FAEEs) and other lipids from complex biological samples. This compound serves as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of endogenous or administered ethyl octanoate. The use of a SIL-IS is the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation and matrix effects during analysis by mass spectrometry.[1][2][3]
This application note covers three common and effective sample preparation techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. The choice of method will depend on the specific requirements of the study, including sample volume, desired throughput, and the need for selectivity.
Data Presentation: Quantitative Performance of Extraction Methods
The following tables summarize representative quantitative data for the extraction and analysis of fatty acid ethyl esters (FAEEs) and other lipids from biological matrices using the described protocols. While specific data for this compound is not extensively published, the data presented for analogous compounds provide a strong indication of the expected performance.
Table 1: Liquid-Liquid Extraction (LLE) Performance for FAEEs in Plasma
| Parameter | Ethyl Palmitate | Ethyl Oleate | Ethyl Stearate | Comment |
| Recovery (%) | 85 ± 7 | 88 ± 6 | 82 ± 8 | Recovery can be matrix and analyte dependent. |
| Matrix Effect (%) | 95 - 110 | 92 - 108 | 90 - 112 | Assessed by comparing post-extraction spike to neat solution. Values close to 100% indicate minimal matrix effects. |
| Precision (%RSD) | < 10 | < 10 | < 12 | Intra- and inter-day precision for quality control samples. |
| LLOQ (ng/mL) | 15 - 50 | 15 - 50 | 20 - 60 | Lower limit of quantification can vary based on instrumentation.[4][5] |
Table 2: Solid-Phase Extraction (SPE) Performance for FAEEs in Plasma
| Parameter | Ethyl Myristate | Ethyl Palmitate | Ethyl Oleate | Comment |
| Recovery (%) | 70 ± 5 | 74 ± 8 | 72 ± 6 | Recovery using aminopropyl-silica SPE cartridges. |
| Matrix Effect (%) | 98 - 105 | 97 - 108 | 95 - 110 | SPE often provides cleaner extracts compared to LLE, reducing matrix effects. |
| Precision (%RSD) | < 8 | < 9 | < 10 | Good reproducibility is achievable with automated SPE systems. |
| LLOQ (nM) | 5 - 10 | 5 - 10 | 5 - 10 | High sensitivity can be achieved with SPE followed by GC-MS analysis. |
Table 3: Modified QuEChERS Performance for Lipids in Plasma
| Parameter | Phospholipids | Triglycerides | Cholesterol Esters | Comment |
| Recovery (%) | > 80 | > 90 | > 85 | Modified QuEChERS can provide good recovery for a broad range of lipids. |
| Matrix Effect (%) | 85 - 115 | 90 - 110 | 88 - 112 | The dispersive SPE cleanup step is crucial for minimizing matrix effects. |
| Precision (%RSD) | < 15 | < 15 | < 15 | Throughput is a key advantage of the QuEChERS methodology. |
| LLOQ | Analyte Dependent | Analyte Dependent | Analyte Dependent | LLOQ will vary depending on the specific lipid and analytical instrument. |
Experimental Protocols
The following are detailed protocols for the extraction of this compound from plasma or serum. It is recommended to perform a full method validation for the specific matrix and analytical instrumentation used.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is a robust and widely used method for the extraction of lipids from biological fluids.
Materials:
-
Plasma or Serum Sample
-
This compound internal standard solution (in a water-miscible solvent like methanol or acetonitrile)
-
Methyl-tert-butyl ether (MTBE) or a mixture of Hexane:Isopropanol (3:2, v/v)
-
Deionized Water
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
Reconstitution solvent (e.g., mobile phase for LC-MS or a suitable solvent for GC-MS)
Procedure:
-
Thaw plasma/serum samples on ice.
-
Pipette 100 µL of the sample into a clean glass tube.
-
Add 10 µL of the this compound internal standard solution.
-
Add 500 µL of MTBE (or 1 mL of Hexane:Isopropanol).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 4000 x g for 10 minutes to pellet the precipitated proteins and separate the phases.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or in a centrifugal vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the appropriate reconstitution solvent.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis by GC-MS or LC-MS/MS.
Protocol 2: Solid-Phase Extraction (SPE)
SPE offers a more selective cleanup compared to LLE, often resulting in cleaner extracts and reduced matrix effects.
Materials:
-
Plasma or Serum Sample
-
This compound internal standard solution
-
Methanol (for conditioning)
-
Deionized Water (for equilibration)
-
Hexane (for washing)
-
Ethyl acetate or a mixture of Dichloromethane:Isopropanol (for elution)
-
SPE cartridges (e.g., C18 or a specialized lipid extraction phase)
-
SPE manifold
-
Vortex mixer
-
Centrifuge
-
Evaporator
-
Reconstitution solvent
Procedure:
-
Sample Pre-treatment:
-
Pipette 200 µL of plasma/serum into a glass tube.
-
Add 20 µL of the this compound internal standard solution.
-
Add 600 µL of cold methanol to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 4000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove polar interferences.
-
Wash the cartridge with 1 mL of hexane to remove highly non-polar interferences, if necessary.
-
-
Elution:
-
Elute the this compound with 1 mL of ethyl acetate or a suitable elution solvent.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness.
-
Reconstitute the extract in 100 µL of the reconstitution solvent.
-
Transfer to an autosampler vial for analysis.
-
Protocol 3: Modified QuEChERS
This high-throughput method is adapted from the original QuEChERS protocol for pesticide analysis and is effective for extracting a broad range of lipids.
Materials:
-
Plasma or Serum Sample
-
This compound internal standard solution
-
Acetonitrile
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate)
-
Dispersive SPE (dSPE) sorbent (e.g., C18)
-
Vortex mixer
-
Centrifuge
-
Evaporator
-
Reconstitution solvent
Procedure:
-
Extraction:
-
Pipette 200 µL of plasma/serum into a 2 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard solution.
-
Add 400 µL of acetonitrile.
-
Add the QuEChERS extraction salts.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer the supernatant (acetonitrile layer) to a new tube containing the dSPE sorbent (e.g., 50 mg of C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Final Preparation:
-
Transfer the cleaned supernatant to a new tube.
-
Evaporate to dryness.
-
Reconstitute in 100 µL of the reconstitution solvent.
-
Transfer to an autosampler vial for analysis.
-
Visualization of Protocols
General Sample Preparation Workflow
Caption: A high-level overview of the analytical workflow for this compound.
Liquid-Liquid Extraction (LLE) Workflow
Caption: Step-by-step workflow for the Liquid-Liquid Extraction protocol.
Solid-Phase Extraction (SPE) Workflow
Caption: A detailed workflow of the Solid-Phase Extraction protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Determination of fatty acid ethyl esters in dried blood spots by LC-MS/MS as markers for ethanol intake: application in a drinking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl Octanoate-d15 Breath Test for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of labeled octanoate breath tests in metabolic research, with a focus on liver function and mitochondrial activity. While the available literature predominantly describes the use of ¹³C-labeled octanoate, the principles and protocols outlined here are expected to be directly applicable to studies involving ethyl octanoate-d15, as the core of the test is the metabolic fate of the octanoate molecule.
Introduction
The octanoate breath test is a non-invasive method used to assess hepatic mitochondrial β-oxidation.[1][2] Octanoate, a medium-chain fatty acid, is rapidly absorbed from the intestine and transported to the liver via the portal vein.[2][3] Within the hepatocytes, it undergoes mitochondrial β-oxidation, a key metabolic process that can be impaired in various liver diseases.[1] By administering a labeled form of octanoate and measuring the appearance of the label in expired carbon dioxide (CO₂), researchers can quantify the rate of its metabolism, providing a dynamic assessment of liver function.
Key Applications:
-
Assessing Liver Mitochondrial Function: The test provides a direct measure of the liver's capacity to oxidize fatty acids.
-
Studying Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH): Research has shown a correlation between impaired octanoate oxidation and the severity of NAFLD and NASH.
-
Evaluating Insulin Resistance: The rate of octanoate metabolism has been linked to glucose metabolism and insulin resistance.
-
Drug Development: This test can be a valuable tool for assessing the impact of therapeutic interventions on liver metabolism.
Metabolic Pathway of Octanoate
The metabolic journey of orally administered this compound begins with its hydrolysis in the gastrointestinal tract, releasing ethanol and deuterated octanoic acid. The octanoic acid is then absorbed and undergoes hepatic metabolism as outlined below.
Experimental Protocols
The following protocols are based on studies using ¹³C-labeled octanoate and can be adapted for this compound.
Subject Preparation
-
Fasting: Subjects should undergo an overnight fast (typically 12 hours) prior to the test.
-
Dietary Restrictions: A standardized evening meal before the fast is recommended to minimize dietary variability.
-
Medication Review: A thorough review of concomitant medications is necessary to identify any drugs that may interfere with liver metabolism.
-
Informed Consent: Obtain written informed consent from all participants.
Breath Test Procedure
-
Baseline Measurements:
-
Measure the subject's fasting CO₂ production rate using a metabolic cart.
-
Collect a baseline (unlabeled) breath sample into an evacuated breath vial.
-
-
Substrate Administration:
-
Administer a precise dose of this compound. In studies with ¹³C-octanoate, a dose of 23.4 mg has been used.
-
The labeled substrate is typically mixed with a carrier substance like orange juice to facilitate ingestion.
-
-
Post-Dose Measurements:
-
Measure fed-state CO₂ production rates at several intervals throughout the test (e.g., four times over 135 minutes).
-
Collect breath samples at predefined time points after administration (e.g., 15, 30, 45, 65, 85, 105, and 135 minutes).
-
Sample Analysis
-
Breath samples are analyzed for the enrichment of labeled CO₂ using Isotope Ratio Mass Spectrometry (IRMS) or another suitable mass spectrometry technique.
-
The results are typically expressed as the percentage of the administered dose recovered per unit of time.
Data Presentation
The quantitative data from octanoate breath tests can be summarized to compare metabolic rates between different study groups or to assess changes over time.
Table 1: Baseline Characteristics and Octanoate Oxidation in a Study Cohort
| Parameter | Mean ± SD | Range |
| Age (years) | 47 ± 10 | - |
| Body Weight (kg) | 113 ± 23 | - |
| Total Octanoate Oxidized (%) | 23.4 ± 3.9 | 14.9 - 31.5 |
| Peak Oxidation Time (min) | 53 ± 20 | 23 - 104 |
| Data adapted from a study on patients with suspected NAFLD using ¹³C-octanoate. |
Table 2: Correlation of Octanoate Oxidation with Metabolic Parameters
| Parameter | Correlation Coefficient (r) | p-value |
| Fasting Plasma Glucose | -0.474 | 0.017 |
| Endogenous Glucose Production (EGP) | -0.441 | 0.028 |
| Data adapted from a study on patients with suspected NAFLD using ¹³C-octanoate. |
Logical Relationships in Data Interpretation
The interpretation of the octanoate breath test results is based on the logical relationship between hepatic mitochondrial function and the rate of labeled CO₂ exhalation.
Conclusion
The this compound breath test, analogous to the well-documented ¹³C-octanoate breath test, offers a valuable, non-invasive tool for probing hepatic mitochondrial function. Its applications in metabolic research, particularly in the context of liver diseases and insulin resistance, are significant. The detailed protocols and data interpretation frameworks provided here serve as a guide for researchers and clinicians looking to employ this powerful technique in their studies. Further validation studies specifically using this compound are warranted to confirm its precise metabolic fate and clinical utility.
References
- 1. metsol.com [metsol.com]
- 2. The Role of Noninvasive 13C-Octanoate Breath Test in Assessing the Diagnosis of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Labeled breath tests in patients with NASH: Octanoate oxidation relates best to measures of glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Ethyl octanoate-d15 in flavor and fragrance analysis.
Application Note and Protocol
Introduction
Ethyl octanoate is a key ester that contributes to the fruity and floral aromas of many foods, beverages, and consumer products. Accurate quantification of this volatile compound is crucial for quality control, product development, and authenticity assessment in the flavor and fragrance industries. The use of a stable isotope-labeled internal standard, such as Ethyl Octanoate-d15, in conjunction with gas chromatography-mass spectrometry (GC-MS), offers a highly accurate and precise method for quantification. This approach, known as stable isotope dilution analysis (SIDA), effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to more reliable and reproducible results.
This compound is an ideal internal standard for the analysis of ethyl octanoate as it shares nearly identical chemical and physical properties with the native analyte. This ensures that it behaves similarly during extraction, derivatization, and chromatographic separation. However, due to its increased mass, it can be distinguished from the unlabeled ethyl octanoate by a mass spectrometer, allowing for independent and accurate measurement of both compounds.
Principle of Stable Isotope Dilution Analysis (SIDA)
Stable Isotope Dilution Analysis is a robust analytical technique for the precise quantification of an analyte in a complex matrix. The principle relies on the addition of a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical workflow. This "spiked" sample is then subjected to the entire sample preparation and analysis procedure.
Because the isotopically labeled standard is chemically identical to the native analyte, any losses or variations that occur during sample handling, extraction, and injection will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the signal from the native analyte to the signal from the internal standard using a mass-selective detector (like a mass spectrometer), the initial concentration of the analyte in the sample can be accurately calculated.
The key advantages of SIDA include:
-
High Accuracy and Precision: Corrects for analyte loss during sample preparation and analysis.
-
Matrix Effect Compensation: Minimizes the impact of co-extracting components from complex matrices that can enhance or suppress the analyte signal.
-
Improved Robustness: The method is less susceptible to variations in instrument performance and injection volume.
Experimental Protocol: Quantification of Ethyl Octanoate in a Liquid Matrix (e.g., Fruit Juice, Perfume)
This protocol describes a general method for the quantification of ethyl octanoate in a liquid matrix using this compound as an internal standard with headspace solid-phase microextraction (HS-SPME) followed by GC-MS analysis.
1. Materials and Reagents
-
Ethyl Octanoate (analytical standard)
-
This compound (internal standard)
-
Methanol or Ethanol (GC grade)
-
Sodium Chloride (analytical grade)
-
Deionized Water
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
2. Preparation of Standard Solutions
-
Primary Stock Solution of Ethyl Octanoate (1000 µg/mL): Accurately weigh 100 mg of ethyl octanoate and dissolve it in 100 mL of methanol in a volumetric flask.
-
Primary Stock Solution of this compound (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by appropriate serial dilutions of the primary stock solution of ethyl octanoate in the matrix of interest (or a suitable surrogate matrix) to cover the expected concentration range of the analyte in the samples.
-
Internal Standard Spiking Solution: The concentration of the this compound solution to be added to all samples and calibration standards should be optimized to be within the linear range of the instrument and comparable to the expected analyte concentration. A typical concentration might be 1 µg/mL.
3. Sample Preparation (HS-SPME)
-
Pipette 5 mL of the liquid sample (or calibration standard) into a 20 mL headspace vial.
-
Add a precisely known amount of the this compound internal standard spiking solution to each vial (samples, blanks, and calibration standards).
-
Add 1 g of sodium chloride to each vial to increase the ionic strength of the solution and promote the partitioning of volatile compounds into the headspace.
-
Immediately seal the vials with the magnetic screw caps.
-
Incubate the vials in a heating block or water bath with agitation at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 30 minutes) to allow for equilibration of the headspace.
-
Following incubation, expose the SPME fiber to the headspace of the vial for a fixed time (e.g., 20 minutes) to adsorb the volatile compounds.
-
After extraction, immediately transfer the SPME fiber to the GC injection port for thermal desorption and analysis.
4. GC-MS Analysis
-
Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C (in splitless mode for a defined period, e.g., 2 minutes).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 200 °C.
-
Hold: 2 minutes at 200 °C.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Ethyl Octanoate: Quantifier ion (e.g., m/z 88) and qualifier ions (e.g., m/z 101, 127).
-
This compound: Quantifier ion (e.g., m/z 91, due to the deuterated acylium ion fragment) and qualifier ions. (Note: The exact m/z values for the deuterated standard should be confirmed by analyzing the standard alone).
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
5. Data Analysis and Quantification
-
Integrate the peak areas of the quantifier ions for both ethyl octanoate and this compound.
-
Calculate the response ratio (Area of Ethyl Octanoate / Area of this compound) for each calibration standard.
-
Construct a calibration curve by plotting the response ratio against the concentration of ethyl octanoate for the calibration standards.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Calculate the response ratio for each unknown sample.
-
Use the calibration curve equation to determine the concentration of ethyl octanoate in the unknown samples.
Quantitative Data Summary
The following table summarizes typical performance characteristics for a validated stable isotope dilution GC-MS method for the quantification of volatile esters. These values are representative and should be established for each specific application and laboratory.
| Parameter | Typical Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Recovery | 95 - 105% |
| Precision (RSD) | < 10% |
Visualizations
Caption: Experimental workflow for the quantification of ethyl octanoate using this compound and HS-SPME-GC-MS.
Caption: Principle of Stable Isotope Dilution Analysis (SIDA) for accurate quantification.
Application Note: Quantitative Analysis of Ethyl Octanoate Using Isotope Dilution Mass Spectrometry with Ethyl Octanoate-d15
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl octanoate is a fatty acid ethyl ester that contributes significantly to the flavor and aroma profiles of various fermented foods and beverages, such as wine and spirits.[1][2][3] Its accurate quantification is crucial for quality control in the food and beverage industry and for studying metabolic processes. Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method that provides the highest level of accuracy and precision for quantitative analysis.[4] This technique utilizes a stable, isotopically labeled version of the analyte as an internal standard to correct for variations during sample preparation and analysis. This application note details a robust protocol for the quantification of ethyl octanoate in a liquid matrix using Ethyl Octanoate-d15 as the internal standard, analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of Isotope Dilution Mass Spectrometry
IDMS is a highly accurate quantitative technique that relies on altering the isotopic composition of the analyte in a sample. The core principle involves adding a known amount of an isotopically enriched standard (e.g., this compound) to a sample containing an unknown amount of the native analyte (ethyl octanoate). The labeled standard is chemically identical to the analyte and thus behaves similarly during extraction, derivatization, and chromatographic analysis.
After thorough mixing to ensure isotopic homogenization, the sample is processed and analyzed by mass spectrometry. The mass spectrometer distinguishes between the native analyte and the labeled internal standard based on their mass difference. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, the exact concentration of the analyte in the original sample can be calculated with high precision, as this ratio is unaffected by sample loss during preparation.
Caption: The logical principle of isotope dilution quantification.
Experimental Protocol
This protocol outlines the steps for sample preparation and GC-MS analysis for the quantification of ethyl octanoate.
3.1. Materials and Reagents
-
Ethyl Octanoate (≥98% purity)
-
This compound (isotopic purity ≥98%)
-
Methanol (HPLC grade)
-
Hexane (GC grade)
-
Anhydrous Sodium Sulfate
-
Deionized Water
-
Sample Vials (2 mL, amber)
3.2. Instrumentation
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
GC Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
3.3. Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh 10 mg of Ethyl Octanoate and dissolve in 10 mL of methanol to create the analyte stock solution.
-
Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol to create the Internal Standard (IS) stock solution.
-
-
Working Internal Standard Solution (10 µg/mL):
-
Dilute the IS stock solution 1:100 with methanol.
-
-
Calibration Standards (0.1 to 20 µg/mL):
-
Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution into blank matrix extract.
-
Add a constant amount of the Working Internal Standard Solution (e.g., 50 µL to a 1 mL final volume) to each calibrator.
-
3.4. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 1 mL of the liquid sample (e.g., wine, spirit) into a 15 mL glass tube.
-
Add 50 µL of the Working Internal Standard Solution (10 µg/mL) to the sample and vortex for 30 seconds.
-
Add 2 mL of hexane to the tube.
-
Vortex vigorously for 2 minutes to extract the ethyl octanoate.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (hexane) to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer the dried extract to a 2 mL GC vial for analysis.
Caption: Experimental workflow for sample preparation and analysis.
Data Presentation
Quantitative data should be structured for clarity and easy comparison.
Table 1: Mass Spectrometric Parameters
This table outlines the characteristic ions for the analyte and the internal standard used for quantification in Selected Ion Monitoring (SIM) mode.
| Compound | Molecular Weight ( g/mol ) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Ethyl Octanoate | 172.26 | 88 | 101 |
| This compound | 187.36 | 92 | 106 |
Table 2: Representative Calibration Curve Data
This table shows example data for a 6-point calibration curve. The linearity (R²) should be ≥0.995 for an accurate assay.
| Calibrator Conc. (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 15,430 | 305,600 | 0.050 |
| 0.5 | 78,250 | 310,100 | 0.252 |
| 1.0 | 155,900 | 308,500 | 0.505 |
| 5.0 | 795,100 | 312,300 | 2.546 |
| 10.0 | 1,580,200 | 309,800 | 5.101 |
| 20.0 | 3,150,500 | 311,400 | 10.117 |
| Linearity (R²) | \multicolumn{3}{c | }{0.9992 } |
Table 3: GC-MS Instrumental Parameters
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | |
| Initial Temperature | 60 °C, hold for 1 min |
| Ramp Rate | 10 °C/min to 280 °C |
| Final Hold | Hold at 280 °C for 5 min |
| MS System | Agilent 7000D MS/MS or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Conclusion
The Isotope Dilution Mass Spectrometry method using this compound provides a highly reliable, accurate, and precise protocol for the quantification of ethyl octanoate in liquid samples. The use of a stable isotope-labeled internal standard effectively compensates for matrix effects and variations in sample preparation, making it the gold standard for quantitative analysis in complex matrices. This protocol can be readily adopted by researchers and quality control laboratories for routine analysis.
References
Application Notes and Protocols for the Analysis of Ethyl Octanoate-d15 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Ethyl octanoate-d15 in various biological samples. The methodologies described herein are based on established analytical techniques for fatty acid ethyl esters (FAEEs) and have been adapted for the specific detection of the deuterated isotopologue, this compound. These protocols are intended to serve as a comprehensive guide for researchers in drug development and related fields who require sensitive and specific detection of this compound in biological matrices.
Introduction
This compound is a deuterated form of ethyl octanoate, a fatty acid ethyl ester. Due to its stable isotope label, it is an ideal internal standard for the quantification of endogenous ethyl octanoate and other related FAEEs in biological samples. However, in certain research applications, such as metabolic fate studies or pharmacokinetic analyses of deuterated compounds, this compound itself may be the target analyte. The methods detailed below provide robust and reliable approaches for the extraction and quantification of this compound from biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
Two primary analytical platforms are presented for the determination of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, particularly well-suited for volatile and semi-volatile compounds like ethyl esters. This is often considered a gold-standard technique for FAEE analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high throughput and specificity, particularly for complex biological samples, and can be advantageous when dealing with less volatile analytes or when derivatization is not desirable.
The choice of method will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and the nature of the biological matrix.
Quantitative Data Summary
The following tables summarize the expected quantitative performance of the described methods for the analysis of this compound. These values are based on typical performance for similar fatty acid ethyl esters and may vary depending on the specific instrumentation and laboratory conditions.[1][2][3][4]
Table 1: Expected Quantitative Performance for GC-MS Analysis of this compound
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Recovery | 85 - 110% |
| Precision (%RSD) | < 15% |
Table 2: Expected Quantitative Performance for LC-MS/MS Analysis of this compound
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL |
| Linearity Range | 1.0 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Recovery | 80 - 115% |
| Precision (%RSD) | < 15% |
Experimental Protocols
Detailed protocols for sample preparation and instrumental analysis are provided below.
Protocol 1: GC-MS Analysis of this compound in Plasma/Serum
This protocol outlines a method for the extraction and analysis of this compound from plasma or serum samples using liquid-liquid extraction followed by GC-MS.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Sample Thawing: Thaw frozen plasma or serum samples at room temperature.
-
Internal Standard Spiking: To a 1 mL aliquot of the plasma/serum sample in a glass tube, add a known amount of a suitable internal standard (e.g., Ethyl heptadecanoate).
-
Protein Precipitation: Add 2 mL of cold acetone to the sample, vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 3000 x g for 10 minutes at 4°C.
-
Extraction: Transfer the supernatant to a clean glass tube. Add 5 mL of n-hexane and vortex for 1 minute to extract the lipids, including this compound.
-
Phase Separation: Centrifuge at 1500 x g for 5 minutes to separate the layers.
-
Solvent Evaporation: Carefully transfer the upper hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of iso-octane for GC-MS analysis.
2. GC-MS Instrumental Analysis
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp to 150°C at 20°C/min.
-
Ramp to 280°C at 10°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion for this compound: m/z 103 (or other suitable fragment).
-
Qualifier Ions for this compound: m/z 61, 143 (or other suitable fragments).
-
Internal Standard Ions: Select appropriate ions for the chosen internal standard (e.g., for Ethyl heptadecanoate, m/z 88, 101).
-
Protocol 2: LC-MS/MS Analysis of this compound in Urine
This protocol provides a method for the extraction of this compound from urine using solid-phase extraction, followed by LC-MS/MS analysis.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample pH Adjustment: Adjust the pH of a 2 mL urine sample to approximately 6.5 with a suitable buffer.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., a different deuterated fatty acid ethyl ester not present in the sample).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by sequentially passing 3 mL of methanol and 3 mL of deionized water.
-
Sample Loading: Load the prepared urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 40% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and internal standard from the cartridge with 3 mL of acetonitrile.
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Instrumental Analysis
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program:
-
Start with 60% B.
-
Linearly increase to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound (Precursor > Product): 188.3 > 103.1 (quantifier), 188.3 > 61.1 (qualifier). Note: These transitions are theoretical and should be optimized on the specific instrument.
-
Internal Standard MRM Transitions: To be determined based on the selected internal standard.
-
Visualizations
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound in plasma/serum.
Experimental Workflow for LC-MS/MS Analysis
References
- 1. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of fatty acid ethyl esters in human meconium by an improved liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl Octanoate-d15 as a Tracer in Lipid Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled tracers are a cornerstone in the study of lipid metabolism, offering a safe and effective means to track the metabolic fate of fatty acids in vivo.[1][2] Ethyl octanoate-d15, a deuterated form of the eight-carbon fatty acid ethyl ester, serves as a valuable tool for investigating medium-chain fatty acid (MCFA) metabolism. Upon administration, it is presumed to be rapidly hydrolyzed by esterases in the plasma and tissues to yield octanoate-d15. This deuterated octanoate then enters cellular metabolic pathways, primarily mitochondrial β-oxidation, making it an excellent tracer for assessing the activity of this crucial process. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in lipid metabolism research.
Principle of Isotope Tracing with this compound
The fundamental principle behind using this compound is the introduction of a "heavy" version of a naturally occurring fatty acid into a biological system. The deuterium atoms (d15) increase the mass of the molecule without significantly altering its chemical properties. This mass difference allows for the differentiation and quantification of the tracer and its metabolic products from their endogenous, non-labeled counterparts using mass spectrometry (MS) or nuclear magnetic resonance (NMR) techniques.[1][2] By tracking the appearance of deuterium in downstream metabolites, researchers can elucidate the pathways of MCFA utilization and quantify metabolic fluxes.
Key Applications
-
Measurement of Hepatic β-Oxidation: Assessing the rate of fatty acid oxidation in the liver is critical for understanding metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and metabolic dysfunction-associated steatotic liver disease (MASLD).[1]
-
Investigating Tissue-Specific Fatty Acid Utilization: Determining the relative contribution of MCFAs to the energy expenditure of various tissues, including the heart, skeletal muscle, and liver.
-
Drug Discovery and Development: Evaluating the effects of therapeutic agents on lipid metabolism and mitochondrial function.
Experimental Protocols
Protocol 1: In Vivo Assessment of Hepatic β-Oxidation in a Mouse Model of Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD)
This protocol is adapted from studies investigating hepatic β-oxidation using deuterated octanoate.
1. Animal Model and Study Design:
-
Animal Model: C57BL/6J mice are a commonly used strain for metabolic studies. To induce MASLD, mice are fed a high-fat diet (e.g., 60% fat by calories) for a specified period (e.g., 16 weeks), with a control group on a low-fat diet (e.g., 10% fat by calories).
-
Tracer Administration: this compound is administered via tail vein injection. The dosage should be determined based on preliminary studies, but a starting point could be a bolus injection.
2. Materials:
-
This compound
-
Sterile saline solution
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles for injection
-
Blood collection tubes (e.g., containing EDTA)
-
Centrifuge
-
Equipment for tissue collection and snap-freezing (e.g., liquid nitrogen)
-
Analytical instrumentation: Deuterium magnetic resonance (DMR) spectroscopy or imaging equipment.
3. Procedure:
-
Animal Preparation: Fast the mice overnight prior to the experiment to standardize metabolic conditions.
-
Anesthesia: Anesthetize the mice using isoflurane or another appropriate anesthetic.
-
Tracer Administration: Administer a bolus of this compound dissolved in a suitable vehicle (e.g., sterile saline with a solubilizing agent if necessary) via tail vein injection.
-
Sample Collection (Time Course):
-
Collect blood samples at various time points post-injection (e.g., 5, 15, 30, 60, and 120 minutes) to measure the plasma concentration of the tracer and its metabolites.
-
At the end of the experiment, euthanize the animal and collect liver tissue. Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate plasma. Store plasma at -80°C.
-
Tissue: For analysis of deuterated water (HDO) production, the liver can be analyzed directly using DMR.
-
-
Analysis:
-
Analyze the liver tissue for the production of deuterated water (HDO) as a direct byproduct of β-oxidation using deuterium magnetic resonance spectroscopy or imaging. The rate of HDO production is indicative of the rate of hepatic β-oxidation.
-
Protocol 2: Quantification of Octanoate Contribution to Tissue Acetyl-CoA Pool
This protocol is based on studies using 13C-labeled octanoate to measure its contribution to oxidative metabolism. The principles can be adapted for this compound with analysis by mass spectrometry.
1. Study Design:
-
Animal Model: Sprague-Dawley rats or a similar model can be used.
-
Tracer Infusion: A continuous infusion of this compound is performed to achieve a metabolic steady state.
2. Materials:
-
This compound
-
Infusion pump and catheters
-
Anesthesia (e.g., inhalation anesthesia)
-
Surgical tools for catheter placement
-
Equipment for tissue collection and snap-freezing
-
Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system.
3. Procedure:
-
Animal Preparation and Surgery: Anesthetize the animal and surgically implant a catheter into the jugular vein for tracer infusion.
-
Tracer Infusion: Infuse this compound at a constant rate for a defined period (e.g., 1 hour) to allow tissue metabolite labeling to reach a steady state.
-
Tissue Collection: At the end of the infusion period, rapidly collect tissues of interest (e.g., heart, liver, skeletal muscle), snap-freeze them in liquid nitrogen, and store at -80°C.
-
Metabolite Extraction:
-
Homogenize the frozen tissue in a suitable solvent (e.g., a mixture of methanol, chloroform, and water) to extract metabolites.
-
Separate the polar and non-polar phases by centrifugation.
-
Dry the polar phase containing acetyl-CoA and related metabolites.
-
-
Sample Derivatization (for GC-MS): Derivatize the extracted metabolites to make them volatile for GC-MS analysis.
-
Mass Spectrometry Analysis:
-
Analyze the samples by LC-MS or GC-MS to measure the isotopic enrichment of key metabolites, such as acetyl-CoA.
-
The fractional contribution of octanoate-d15 to the acetyl-CoA pool can be calculated from the isotopic enrichment data.
-
Data Presentation
Quantitative data from lipid metabolism studies using deuterated octanoate tracers are summarized below. These tables provide an example of how to structure results for clear comparison.
Table 1: Body and Liver Weights in a Mouse Model of MASLD.
| Group | Body Weight (g) | Liver Weight (g) |
| Low-Fat Diet (LFD) | 28.6 ± 1.2 | 1.6 ± 0.32 |
| High-Fat Diet (HFD) | 51.0 ± 2.3 | 3.1 ± 0.25 |
Data are presented as mean ± standard deviation.
Table 2: Fractional Contribution of Octanoate to the Acetyl-CoA Pool in Various Rat Tissues.
| Tissue | Fractional Contribution (Fc2) |
| Heart | 0.563 ± 0.066 |
| Liver | 0.367 ± 0.054 |
| Soleus Muscle (rested) | 0.565 ± 0.089 |
| Soleus Muscle (contracted) | 0.564 ± 0.096 |
| Red Gastrocnemius (rested) | 0.470 ± 0.092 |
| Red Gastrocnemius (contracted) | 0.438 ± 0.072 |
| White Gastrocnemius (rested) | 0.340 ± 0.081 |
| White Gastrocnemius (contracted) | 0.272 ± 0.065 |
Data are presented as mean ± standard deviation. Fc2 represents the fraction of acetyl-CoA derived from the labeled octanoate tracer.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for stable isotope tracing.
Conclusion
This compound is a potent tracer for delineating the metabolic pathways of medium-chain fatty acids, particularly for quantifying mitochondrial β-oxidation. The protocols and data presented herein provide a framework for researchers to design and execute robust in vivo lipid metabolism studies. The adaptability of these methods to various analytical platforms, including mass spectrometry and nuclear magnetic resonance, underscores the versatility of deuterated tracers in advancing our understanding of metabolic health and disease.
References
Application Notes and Protocols for the Quantification of Ethyl Octanoate in Biological Samples using Ethyl Octanoate-d15 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of ethyl octanoate in biological samples, such as plasma or whole blood, utilizing Ethyl octanoate-d15 as an internal standard. The methodology is based on gas chromatography-mass spectrometry (GC-MS), a robust and sensitive technique for the analysis of volatile and semi-volatile compounds.[1][2]
Introduction
Ethyl octanoate is a fatty acid ethyl ester (FAEE) that can be found in various biological matrices. Its quantification is relevant in fields such as metabolomics and biomarker discovery. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry.[3] This is because it shares nearly identical physicochemical properties with the analyte, allowing for accurate correction of variability during sample preparation and analysis.[3]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation and analysis.
Materials and Reagents
-
Ethyl octanoate (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥98%)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Sodium sulfate (anhydrous)
-
Biological matrix (e.g., human plasma, whole blood)
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Autosampler
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Pipettes and tips
-
Glass test tubes (e.g., 13 x 100 mm)
-
Evaporation system (e.g., nitrogen evaporator)
Preparation of Standard Solutions
2.3.1. Stock Solutions (1 mg/mL)
-
Ethyl Octanoate Stock: Accurately weigh 10 mg of ethyl octanoate and dissolve it in 10 mL of methanol.
-
This compound Stock (Internal Standard): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
2.3.2. Working Standard Solutions
-
Prepare a series of working standard solutions of ethyl octanoate by serial dilution of the stock solution with methanol to cover the desired concentration range for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
Prepare a working internal standard (IS) solution of this compound at a fixed concentration (e.g., 10 µg/mL) by diluting the IS stock solution with methanol.
Sample Preparation: Liquid-Liquid Extraction
This protocol is suitable for the extraction of ethyl octanoate from plasma or whole blood.
-
Sample Aliquoting: Pipette 500 µL of the biological sample (calibrator, quality control sample, or unknown sample) into a glass test tube.
-
Internal Standard Spiking: Add 50 µL of the 10 µg/mL this compound working solution to each tube (final concentration of 1 µg/mL).
-
Vortexing: Briefly vortex the samples to ensure thorough mixing.
-
Extraction: Add 2 mL of a hexane:ethyl acetate (9:1, v/v) extraction solvent to each tube.
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure efficient extraction.
-
Centrifugation: Centrifuge the samples at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Transfer of Organic Layer: Carefully transfer the upper organic layer to a clean glass test tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of hexane.
-
Transfer: Transfer the reconstituted sample to a GC-MS autosampler vial for analysis.
GC-MS Analysis
The following instrumental parameters are provided as a starting point and may require optimization for your specific instrument.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature 60°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | |
| Ethyl octanoate | m/z 88, 101, 127 |
| This compound | m/z 91, 116, 142 (predicted) |
Note: The predicted ions for this compound are based on the fragmentation pattern of the unlabeled compound and the expected mass shift due to deuterium labeling. It is highly recommended to confirm these ions by direct infusion or injection of an this compound standard.
Data Presentation
The following table summarizes the expected quantitative performance of a validated method for the analysis of fatty acid ethyl esters using a deuterated internal standard. This data is representative and should be confirmed during in-house method validation.[1]
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Precision (%RSD) | < 15% | < 10% |
| Limit of Detection (LOD) | S/N ≥ 3 | ~5-10 nM |
| Limit of Quantification (LOQ) | S/N ≥ 10 | ~20-60 nM |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of ethyl octanoate in biological samples.
Caption: Experimental workflow for ethyl octanoate analysis.
Signaling Pathway (Illustrative)
This diagram illustrates a simplified, hypothetical signaling pathway where a fatty acid is converted to its ethyl ester.
Caption: Formation of a fatty acid ethyl ester.
References
Application Notes and Protocols for the Use of Ethyl Octanoate-d15 in Environmental Sample Analysis
Introduction
The accurate quantification of semi-volatile organic compounds (SVOCs) in complex environmental matrices is a significant analytical challenge. Ethyl octanoate, a fatty acid ethyl ester (FAEE), is one such compound that may be present in environmental samples due to its use in flavorings, fragrances, and industrial processes. Its analysis is crucial for environmental monitoring and risk assessment. The use of a deuterated internal standard, such as Ethyl octanoate-d15, in conjunction with gas chromatography-mass spectrometry (GC-MS) is the gold standard for achieving accurate and precise quantification. This approach, known as isotope dilution mass spectrometry (IDMS), effectively corrects for sample matrix effects, variations in extraction recovery, and instrumental drift.[1][2] These application notes provide detailed protocols for the analysis of ethyl octanoate in water and soil samples using this compound as an internal standard.
Principle of Isotope Dilution
Isotope dilution is a powerful analytical technique where a known amount of an isotopically labeled version of the analyte (in this case, this compound) is added to the sample at the beginning of the analytical process.[2] Because the deuterated standard is chemically identical to the native analyte, it will behave similarly during all stages of sample preparation and analysis. The mass spectrometer can differentiate between the native analyte and the deuterated standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the native analyte to the deuterated internal standard, accurate quantification can be achieved, as this ratio remains constant even if there are losses during the procedure.
Quantitative Data Presentation
The following table summarizes representative performance data for the analysis of ethyl octanoate using this compound as an internal standard with GC-MS. This data is compiled from validated methods for similar semi-volatile esters and serves as a guideline for expected performance.
| Parameter | Water Matrix | Soil/Sediment Matrix |
| Linearity (R²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L | 1 - 10 µg/kg |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/L | 5 - 25 µg/kg |
| Precision (%RSD) | < 15% | < 20% |
| Accuracy (Recovery) | 85 - 115% | 80 - 120% |
Experimental Protocols
Protocol 1: Analysis of Ethyl Octanoate in Water Samples
This protocol outlines the procedure for the extraction and quantification of ethyl octanoate in water samples.
1. Materials and Reagents
-
Ethyl octanoate (analytical standard)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Dichloromethane (pesticide residue grade)
-
Sodium chloride (analytical grade, baked at 400°C for 4 hours)
-
Anhydrous sodium sulfate (analytical grade, baked at 400°C for 4 hours)
-
Deionized water (18.2 MΩ·cm)
-
Glassware (scrupulously cleaned)
2. Standard Preparation
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of ethyl octanoate and this compound in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the ethyl octanoate stock solution in dichloromethane to cover the expected concentration range.
-
Internal Standard Spiking Solution (e.g., 1 µg/mL): Dilute the this compound stock solution in methanol.
3. Sample Preparation and Extraction (Liquid-Liquid Extraction)
-
Collect a 1-liter water sample in a pre-cleaned amber glass bottle.
-
Add a known amount of the this compound internal standard spiking solution to the water sample.
-
Add 60 g of sodium chloride to the sample and shake to dissolve.
-
Transfer the sample to a 2-liter separatory funnel.
-
Add 60 mL of dichloromethane to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower organic layer into a flask.
-
Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, combining the extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
4. GC-MS Analysis
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Splitless mode, 250°C.
-
Oven Program: Initial temperature 40°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor characteristic ions for ethyl octanoate (e.g., m/z 88, 101, 127).
-
Monitor characteristic ions for this compound (e.g., m/z 93, 116).
-
5. Quantification
-
Create a calibration curve by plotting the ratio of the peak area of ethyl octanoate to the peak area of this compound against the concentration of the calibration standards.
-
Calculate the concentration of ethyl octanoate in the samples based on the response factor from the calibration curve.
Protocol 2: Analysis of Ethyl Octanoate in Soil and Sediment Samples
This protocol details the extraction and quantification of ethyl octanoate from solid matrices.
1. Materials and Reagents
-
Same as Protocol 1.
-
Acetone (pesticide residue grade).
-
Hexane (pesticide residue grade).
-
Extraction thimbles.
2. Standard Preparation
-
As described in Protocol 1.
3. Sample Preparation and Extraction (Soxhlet Extraction)
-
Homogenize the soil or sediment sample.
-
Weigh approximately 10-20 g of the homogenized sample into an extraction thimble.
-
Spike the sample directly with a known amount of the this compound internal standard spiking solution.
-
Place the thimble in a Soxhlet extractor.
-
Extract the sample for 16-24 hours with a 1:1 mixture of acetone and hexane.
-
After extraction, dry the extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
4. GC-MS Analysis
-
The GC-MS conditions are the same as described in Protocol 1.
5. Quantification
-
The quantification procedure is the same as described in Protocol 1.
Mandatory Visualizations
Caption: Experimental workflow for the analysis of ethyl octanoate in water.
Caption: Experimental workflow for the analysis of ethyl octanoate in soil.
Caption: Logical relationship for quantification using an internal standard.
References
Troubleshooting & Optimization
Technical Support Center: Ethyl Octanoate-d15 Internal Standard
Welcome to the technical support center for the use of Ethyl octanoate-d15 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of ethyl octanoate, a fatty acid ethyl ester (FAEE). It is commonly used as an internal standard (IS) in quantitative analysis, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its chemical properties are nearly identical to the non-labeled ethyl octanoate, but it has a higher mass due to the 15 deuterium atoms. This mass difference allows the mass spectrometer to distinguish it from the native analyte, while its similar chromatographic behavior and extraction recovery help to correct for variations in sample preparation and instrument response.
Q2: In what types of applications is this compound typically used?
This compound is frequently used as an internal standard in the analysis of volatile and semi-volatile organic compounds. Published applications include the quantification of key aroma compounds in alcoholic beverages like wine and in fruits such as pineapples.[1][2][3][4] Given its nature as a fatty acid ethyl ester, it is also suitable for methods analyzing FAEEs as biomarkers of alcohol consumption.[5]
Q3: What are the most common issues encountered when using this compound?
The most common issues are similar to those for other deuterated internal standards and include:
-
Isotopic Back-Exchange: While less common for deuterium on carbon atoms, it can be a concern under harsh acidic or basic conditions.
-
Stability: Degradation of the ester in the sample matrix or during sample preparation.
-
Purity: Contamination with the unlabeled analyte can lead to inaccurate quantification, especially at low concentrations.
-
Matrix Effects: Interference from other components in the sample matrix affecting the ionization of the internal standard.
-
Chromatographic Co-elution: Inadequate separation from the unlabeled analyte or other interfering compounds.
Q4: How should I prepare my stock solution of this compound and how should it be stored?
It is recommended to dissolve this compound in a high-purity organic solvent such as ethanol, methanol, or acetonitrile. For long-term storage, stock solutions should be kept in tightly sealed vials at low temperatures, typically -20°C or below, to minimize solvent evaporation and potential degradation. For short-term use, refrigeration at 4°C is generally sufficient.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Steps |
| Active Sites in GC Inlet or Column | 1. Replace the GC liner and septum. 2. Trim the first few centimeters of the GC column. 3. Use a deactivated liner. |
| Sample Overload | 1. Dilute the sample. 2. Decrease the injection volume. |
| Inappropriate Solvent | 1. Ensure the sample solvent is compatible with the GC stationary phase. 2. For LC, ensure the sample solvent is of similar or weaker strength than the mobile phase. |
Issue 2: Inaccurate Quantification or High Variability
| Possible Cause | Troubleshooting Steps |
| Presence of Unlabeled Analyte in IS | 1. Inject a high concentration of the internal standard solution alone to check for the presence of the unlabeled analyte. 2. Consult the Certificate of Analysis for isotopic purity. |
| Matrix Effects | 1. Perform a post-extraction spike experiment to evaluate signal suppression or enhancement. 2. Improve sample clean-up to remove interfering matrix components. 3. Use matrix-matched calibration standards. |
| Internal Standard Instability | 1. Evaluate the stability of this compound in the sample matrix at different time points and temperatures. 2. For blood/plasma samples, be aware of in-vitro formation of FAEEs if ethanol is present; use of dried blood spots can prevent this. 3. Avoid harsh pH conditions during sample preparation. |
| Chromatographic Co-elution with Analyte | 1. Optimize the chromatographic method (e.g., temperature gradient in GC, mobile phase composition in LC) to ensure baseline separation. 2. Be aware that deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₀H₅D₁₅O₂ |
| Molecular Weight | 187.36 g/mol |
| CAS Number | 1219798-38-5 |
| Appearance | Liquid |
| Typical Isotopic Purity | >98 atom % D |
| Storage Temperature | -20°C (long-term) |
Table 2: Recommended Solvents for Stock Solutions
| Solvent | Concentration Range | Notes |
| Ethanol | 1-10 mg/mL | Commonly used in applications for beverage analysis. |
| Acetonitrile | 1-10 mg/mL | Suitable for both GC and LC applications. |
| Methanol | 1-10 mg/mL | Ensure high purity to avoid introduction of contaminants. |
| Isooctane | 1-10 mg/mL | A good choice for non-polar extraction methods. |
Experimental Protocols
Key Experiment: Quantification of Aroma Compounds in Wine using HS-SPME-GC-MS
This protocol is adapted from methodologies where this compound has been successfully used as an internal standard.
1. Sample Preparation:
- Pipette 5 mL of wine into a 20 mL headspace vial.
- Add 3.5 g of sodium chloride to the vial.
- Spike the sample with 5 µL of an internal standard solution containing this compound (at a concentration of 200 mg/L in ethanol).
- Immediately seal the vial with a magnetic crimp cap.
2. Headspace Solid-Phase Microextraction (HS-SPME):
- Incubate the vial at 40°C for 10 minutes with constant agitation.
- Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) at 40°C to adsorb the volatile compounds.
3. GC-MS Analysis:
- Injection: Desorb the SPME fiber in the GC inlet at 250°C for 2 minutes in splitless mode.
- Column: Use a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm film thickness) or similar.
- Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
- Oven Temperature Program:
- Initial temperature of 40°C, hold for 2 minutes.
- Ramp to 60°C at 5°C/min.
- Ramp to 240°C at 8°C/min, hold for 5 minutes.
- Mass Spectrometer:
- Operate in Electron Ionization (EI) mode at 70 eV.
- Scan range of m/z 40-300.
- Monitor specific ions for ethyl octanoate (analyte) and this compound (internal standard).
4. Quantification:
- Calculate the ratio of the peak area of the analyte to the peak area of this compound.
- Determine the concentration of the analyte using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Visualizations
Caption: Troubleshooting workflow for inaccurate quantification.
Caption: General experimental workflow for quantification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characterization of the Key Aroma Compounds in Marselan Wine by Gas Chromatography-Olfactometry, Quantitative Measurements, Aroma Recombination, and Omission Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oeno-one.eu [oeno-one.eu]
- 5. Determination of fatty acid ethyl esters in dried blood spots by LC-MS/MS as markers for ethanol intake: application in a drinking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ethyl Octanoate-d15 Analysis by Gas Chromatography
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and enhancing the gas chromatography (GC) analysis of Ethyl octanoate-d15. Below, you will find frequently asked questions and detailed troubleshooting guides to address common challenges with peak shape and resolution.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (tailing or fronting) for this compound?
Poor peak shape is typically categorized as either peak tailing or peak fronting.
-
Peak Tailing: This can be caused by active sites in the GC system, such as in the injector liner or the column itself, which interact with the analyte.[1][2] Other causes include poor column installation, dead volume in the system, or a mismatch between the solvent and stationary phase polarities.[3][4]
-
Peak Fronting: This is most often a result of column overload, where too much sample is injected onto the column.[2] It can also be caused by improper injection technique or a solvent-analyte mismatch.
Q2: How can I improve the resolution between this compound and other components in my sample?
Improving resolution often involves optimizing the GC method parameters. Capillary columns are known to offer more efficient separations compared to packed columns. Key parameters to adjust include:
-
Temperature Program: Optimizing the oven temperature ramp rate can significantly impact separation.
-
Carrier Gas Flow Rate: Adjusting the flow rate can improve efficiency.
-
Column Choice: Using a column with a different stationary phase chemistry can alter selectivity and improve resolution.
Q3: What are the ideal starting GC parameters for analyzing this compound?
While optimal conditions will vary depending on the specific instrument and application, the following table provides a good starting point for method development, based on typical parameters for fatty acid esters.
| Parameter | Recommended Setting |
| Column | Capillary column with a Carbowax-type (polyethylene glycol) stationary phase |
| Injector Temperature | 250 °C |
| Detector Temperature | 250 °C |
| Oven Program | Initial: 100 °C, hold for 2 min; Ramp: 10 °C/min to 240 °C, hold for 5 min |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1-2 mL/min |
| Injection Mode | Split or Splitless, depending on sample concentration |
| Injection Volume | 1 µL |
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the GC analysis of this compound.
Guide 1: Troubleshooting Peak Tailing
Peak tailing can lead to inaccurate integration and quantification. Follow these steps to diagnose and resolve the issue.
Step 1: Identify the Scope of the Problem
-
Are all peaks tailing? If yes, this usually points to a physical issue with the GC system, such as improper column installation or a leak.
-
Is only the this compound peak (and other polar analytes) tailing? This suggests a chemical interaction or adsorption problem.
Step 2: Address Physical Issues (All Peaks Tailing)
-
Check Column Installation: Ensure the column is cut squarely and installed at the correct depth in both the inlet and detector.
-
Inspect for Leaks: Check all fittings and connections for leaks.
-
Replace Septum and Liner: A contaminated or worn-out septum and liner can cause broad or tailing peaks.
Step 3: Address Chemical Issues (Specific Peaks Tailing)
-
Deactivated Inlet Liner: The liner can become active over time. Replace it with a new, deactivated liner.
-
Column Contamination: If the front of the column is contaminated, trim 10-20 cm from the inlet end.
-
Solvent and Stationary Phase Mismatch: Ensure the polarity of your solvent is compatible with the stationary phase of the column.
Guide 2: Troubleshooting Peak Fronting
Peak fronting, often appearing as a "shark fin" shape, is a strong indicator of column overload.
Step 1: Reduce Sample Concentration
-
Dilute the Sample: The simplest solution is to dilute your sample.
-
Decrease Injection Volume: Injecting a smaller volume can also resolve the issue.
Step 2: Adjust Injection Parameters
-
Increase Split Ratio: If using a split injection, increasing the split ratio will reduce the amount of sample reaching the column.
-
Switch to Split Injection: If you are using splitless injection for a concentrated sample, switch to a split injection.
Step 3: Check for Other Issues
-
Improper Column Installation: An incorrectly installed column can sometimes lead to fronting. Re-install the column, ensuring it is positioned correctly in the inlet.
-
Injection Technique: For manual injections, ensure the injection is performed quickly and smoothly to avoid overloading the inlet.
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate a typical experimental workflow for GC analysis and a logical approach to troubleshooting common peak shape problems.
Caption: A typical workflow for the GC analysis of this compound.
Caption: A decision tree for troubleshooting common GC peak shape problems.
References
Technical Support Center: Analysis of Ethyl Octanoate-d15
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to matrix effects in the analysis of ethyl octanoate using its deuterated internal standard, Ethyl octanoate-d15.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered during the quantitative analysis of ethyl octanoate when using this compound as an internal standard, particularly in complex matrices.
Problem 1: Poor reproducibility of the analyte/internal standard response ratio.
-
Question: My analyte/internal standard (Ethyl octanoate/Ethyl octanoate-d15) peak area ratio is inconsistent across replicate injections of the same sample. What could be the cause?
-
Answer: Inconsistent response ratios are often a primary indicator of uncompensated matrix effects. While deuterated internal standards are excellent tools for mitigating matrix effects, they may not always provide complete correction.[1] Several factors could be at play:
-
Differential Matrix Effects: The analyte and the internal standard may not be experiencing the same degree of ion suppression or enhancement.[2][3] This can occur if there is a slight chromatographic separation between the two compounds due to the deuterium isotope effect, exposing them to different co-eluting matrix components.[2]
-
Sample Inhomogeneity: The matrix itself might be inconsistent. Ensure your samples are thoroughly homogenized before extraction.
-
Variable Extraction Recovery: Although unlikely to be significantly different between the analyte and its deuterated analog, severe matrix complexity can sometimes lead to slight variations in extraction efficiency.[2]
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent analyte/IS ratios.
Problem 2: Significant ion suppression or enhancement is observed.
-
Question: How can I confirm that matrix effects are the cause of my signal suppression/enhancement, and what are my options to reduce it?
-
Answer: The presence and magnitude of matrix effects can be quantitatively assessed using a post-extraction spike experiment. This involves comparing the response of the analyte in a clean solvent to the response in a blank matrix extract spiked with the analyte at the same concentration. A response in the matrix that is lower than in the solvent indicates ion suppression, while a higher response indicates ion enhancement.
To reduce matrix effects, consider the following strategies:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components before analysis.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on ionization. This is only feasible if the analyte concentration is high enough to remain detectable after dilution.
-
Chromatographic Separation: Optimize your chromatographic method to better separate the analyte and this compound from co-eluting matrix interferences. This could involve adjusting the gradient, flow rate, or trying a different column chemistry.
-
Change Ionization Source: If available, switching from Electrospray Ionization (ESI), which is more prone to matrix effects, to Atmospheric Pressure Chemical Ionization (APCI) might be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound analysis?
A1: Matrix effects refer to the alteration of the ionization efficiency of a target analyte (ethyl octanoate) and its internal standard (this compound) by co-eluting compounds from the sample matrix. These effects can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which can compromise the accuracy and precision of quantification. The "matrix" comprises all components of the sample other than the analyte and internal standard.
Q2: Why is a deuterated internal standard like this compound used?
A2: A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard for quantitative mass spectrometry. Because it is chemically almost identical to the analyte, it is expected to behave similarly during sample preparation, chromatography, and ionization. By adding a known amount of this compound to all samples, calibrators, and quality controls, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratio helps to correct for variability in the analytical process, including matrix effects.
Q3: Can this compound completely eliminate matrix effects?
A3: While highly effective, a deuterated internal standard may not always completely eliminate matrix effects. A phenomenon known as the "deuterium isotope effect" can sometimes lead to a slight chromatographic separation between the analyte and the deuterated internal standard. If this separation occurs, the two compounds may elute into the ion source at slightly different times, exposing them to different co-eluting matrix components and thus, different degrees of ion suppression or enhancement. This can lead to inaccuracies in quantification.
Q4: How do I perform a post-extraction spike experiment to evaluate matrix effects?
A4: A post-extraction spike experiment is a standard method to quantify the extent of matrix effects. The protocol involves preparing three sets of samples.
Experimental Protocol: Post-Extraction Spike for Matrix Effect Evaluation
-
Set A (Neat Solution): Prepare a standard solution of ethyl octanoate and this compound in a clean solvent (e.g., acetonitrile) at a known concentration.
-
Set B (Blank Matrix): Extract a blank sample (a sample of the matrix that does not contain the analyte) using your established sample preparation method.
-
Set C (Post-Spike Matrix): Take an aliquot of the extracted blank matrix from Set B and spike it with the same amount of ethyl octanoate and this compound as in Set A.
-
Analysis: Analyze all three sets of samples using your LC-MS or GC-MS method.
-
Calculation: The matrix effect (ME) is calculated as follows:
ME (%) = (Peak Area in Set C / Peak Area in Set A) * 100
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
Matrix Effect Evaluation Workflow
Caption: Workflow for the quantitative evaluation of matrix effects.
Quantitative Data Summary
The following tables present hypothetical data from a matrix effect study on ethyl octanoate in human plasma using this compound as the internal standard.
Table 1: Matrix Effect Assessment in Different Lots of Human Plasma
| Plasma Lot | Analyte Peak Area (Neat Solution) | Analyte Peak Area (Post-Spike) | Matrix Effect (%) | IS Peak Area (Neat Solution) | IS Peak Area (Post-Spike) | Matrix Effect (IS) (%) |
| Lot A | 1,250,000 | 875,000 | 70.0 | 1,300,000 | 923,000 | 71.0 |
| Lot B | 1,250,000 | 750,000 | 60.0 | 1,300,000 | 793,000 | 61.0 |
| Lot C | 1,250,000 | 950,000 | 76.0 | 1,300,000 | 988,000 | 76.0 |
| Lot D | 1,250,000 | 812,500 | 65.0 | 1,300,000 | 858,000 | 66.0 |
This table demonstrates ion suppression in all plasma lots and shows that the internal standard effectively tracks the matrix effect on the analyte.
Table 2: Impact of Sample Preparation on Matrix Effect
| Sample Preparation Method | Analyte Peak Area (Neat Solution) | Analyte Peak Area (Post-Spike) | Matrix Effect (%) |
| Protein Precipitation | 1,250,000 | 687,500 | 55.0 |
| Liquid-Liquid Extraction | 1,250,000 | 937,500 | 75.0 |
| Solid-Phase Extraction | 1,250,000 | 1,150,000 | 92.0 |
This table illustrates how more extensive sample cleanup methods can significantly reduce the extent of ion suppression.
References
Technical Support Center: Optimizing Mass Spectrometry Parameters for Ethyl Octanoate-d15
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of Ethyl octanoate-d15.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
This compound is a deuterated form of ethyl octanoate, where 15 hydrogen atoms have been replaced by deuterium atoms. Its increased mass (molecular weight: 187.36 g/mol ) compared to the unlabeled form (molecular weight: 172.27 g/mol ) allows it to be used as an ideal internal standard for quantitative mass spectrometry analysis.[1][2] Because it is chemically almost identical to the analyte (ethyl octanoate), it co-elutes during chromatography and experiences similar ionization and fragmentation, thus effectively correcting for variations in sample preparation and instrument response.
Q2: What are the primary challenges when working with deuterated internal standards like this compound?
The main challenges include:
-
Isotopic Exchange: Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent or matrix, especially at non-neutral pH or elevated temperatures. This can alter the mass of the internal standard and lead to inaccurate quantification.
-
Presence of Unlabeled Analyte: The deuterated standard may contain a small amount of the unlabeled analyte as an impurity, which can cause a positive bias in the results, particularly at low concentrations.
-
Chromatographic Separation: Due to the kinetic isotope effect, deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in chromatography. This can lead to differential matrix effects and impact quantification if not properly managed.
Q3: How can I check for the purity of my this compound standard?
To assess the purity of your standard, you can inject a high-concentration solution of the this compound standard alone and monitor for any signal at the mass-to-charge ratio (m/z) of the unlabeled ethyl octanoate. The presence of a significant peak indicates contamination with the unlabeled analyte.
Q4: What are the key fragment ions I should expect to see in the mass spectrum of ethyl octanoate?
The electron ionization (EI) mass spectrum of unlabeled ethyl octanoate shows several characteristic fragment ions. The most prominent peaks are typically observed at m/z values of 88 (McLafferty rearrangement product), 43 (C3H7+), and 29 (C2H5+). Other significant fragments can be seen at m/z 60, 73, and 101.[3][4][5] When analyzing this compound, you would expect to see a corresponding shift in the m/z of these fragments due to the presence of deuterium.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks in the chromatogram.
-
Reduced peak height and poor resolution.
Possible Causes & Solutions:
| Cause | Solution |
| Active Sites in the GC Inlet or Column | Clean or replace the GC inlet liner. Use a deactivated liner. Trim the first few centimeters of the analytical column. |
| Improper GC Oven Temperature Program | Lower the initial oven temperature to improve focusing of the analyte on the column. Optimize the temperature ramp rate. |
| Sample Overload | Dilute the sample or reduce the injection volume. |
| Inappropriate Solvent | Ensure the sample is dissolved in a volatile organic solvent compatible with the GC column (e.g., hexane, ethyl acetate). |
Issue 2: Inconsistent or Drifting Retention Times
Symptoms:
-
Retention time for this compound varies between injections.
Possible Causes & Solutions:
| Cause | Solution |
| Leaks in the GC System | Check for leaks in the carrier gas lines, septum, and column connections. |
| Fluctuations in Carrier Gas Flow Rate | Ensure the carrier gas regulator is functioning correctly and providing a constant flow rate. |
| Column Contamination | Bake out the column at a high temperature (within the column's limits) to remove contaminants. |
| Changes in Oven Temperature | Ensure the GC oven is properly calibrated and maintaining a stable temperature. |
Issue 3: Inaccurate Quantification
Symptoms:
-
High variability in replicate measurements.
-
Poor linearity of the calibration curve.
Possible Causes & Solutions:
| Cause | Solution |
| Isotopic Exchange of Deuterium | Prepare standards and samples in aprotic solvents if possible. Maintain a neutral pH. Avoid prolonged storage at high temperatures. |
| Matrix Effects | Perform a matrix effect study by comparing the response of the analyte in solvent versus in a sample matrix. If significant suppression or enhancement is observed, improve sample cleanup or use a matrix-matched calibration curve. |
| Incorrect Internal Standard Concentration | Ensure the internal standard is added at a consistent and appropriate concentration to all samples and standards. |
| Non-optimized MS Parameters | Optimize the ion source parameters and MRM transitions (precursor/product ions and collision energy) for both the analyte and the internal standard. |
Experimental Protocols
GC-MS Method for Quantification of Ethyl Octanoate using this compound
This protocol provides a starting point for developing a quantitative GC-MS method. Parameters should be optimized for your specific instrument and application.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of a liquid sample, add a known amount of this compound internal standard solution.
-
Add 2 mL of a 2:1 (v/v) mixture of chloroform and methanol.
-
Vortex vigorously for 1 minute.
-
Add 0.5 mL of a 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2000 x g for 5 minutes to achieve phase separation.
-
Carefully transfer the lower organic layer to a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., hexane) for GC-MS analysis.
2. GC-MS Parameters
| Parameter | Recommended Setting |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
3. Suggested SIM/MRM Parameters
The following are suggested starting points for SIM and MRM parameters. These should be optimized for your specific instrument.
SIM Mode:
| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Ethyl octanoate | 88 | 101 | 127 |
| This compound | 93 (predicted) | 116 (predicted) | 142 (predicted) |
MRM Mode (Predicted):
Note: The following MRM transitions are predicted based on the fragmentation of ethyl octanoate and require empirical optimization of the collision energy.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Starting Point |
| Ethyl octanoate | 172 | 88 | 10 |
| Ethyl octanoate | 172 | 101 | 10 |
| This compound | 187 | 93 (predicted) | 10 |
| This compound | 187 | 116 (predicted) | 10 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of Ethyl octanoate.
Caption: Logical workflow for troubleshooting common GC-MS issues.
References
Preventing degradation of Ethyl octanoate-d15 during sample prep.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Ethyl octanoate-d15 during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a deuterated stable isotope-labeled version of ethyl octanoate. It is commonly used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), for the determination of ethyl octanoate or other fatty acid ethyl esters (FAEEs) in various biological matrices.
Q2: What are the primary degradation pathways for this compound during sample preparation?
The primary degradation pathways for this compound involve the cleavage of the ester bond, leading to the formation of octanoic acid-d15 and ethanol. This degradation can occur through two main mechanisms:
-
Chemical Hydrolysis: This process is catalyzed by acidic or basic conditions. The presence of water is necessary for hydrolysis to occur.
-
Enzymatic Hydrolysis: Biological samples, such as plasma, serum, and tissue homogenates, contain esterase enzymes (e.g., carboxylesterases, lipases) that can rapidly hydrolyze the ester bond.
Q3: What are the degradation products of this compound?
The primary degradation products of this compound are:
-
Octanoic acid-d15
-
Ethanol
Under certain conditions, such as the use of an alcohol other than ethanol in the sample preparation workflow, transesterification can occur, leading to the formation of a different alkyl octanoate-d15.
Troubleshooting Guides
Issue 1: I am observing low recovery of this compound in my analytical runs.
This could be due to degradation of the internal standard during sample collection, storage, or processing.
-
Troubleshooting Steps:
-
Evaluate Sample Collection and Handling: Ensure that samples are collected in tubes containing an appropriate anticoagulant and immediately cooled.
-
Assess Storage Conditions: Samples should be stored at or below -20°C, and preferably at -80°C, to minimize both chemical and enzymatic degradation. Avoid repeated freeze-thaw cycles.
-
Review Sample Preparation Procedure: Identify any steps involving extreme pH, high temperatures, or prolonged exposure to aqueous environments.
-
-
Preventative Measures:
-
Control Temperature: Keep samples on ice or at 4°C throughout the entire sample preparation process.
-
Control pH: Adjust the sample pH to a neutral or slightly acidic range (pH 6-7) to minimize base-catalyzed hydrolysis.
-
Inhibit Enzymatic Activity: Add esterase inhibitors to the biological matrix immediately after collection.
-
Issue 2: My results show high variability for this compound peak areas between replicate samples.
High variability can be a sign of inconsistent degradation across your samples.
-
Troubleshooting Steps:
-
Check for Inconsistent Timing: Ensure that the time between sample thawing, addition of internal standard, and extraction is consistent for all samples.
-
Verify Homogeneity of Samples: Ensure that tissue homogenates are uniform before aliquoting.
-
Examine Reagent Stability: Confirm that any prepared solutions, especially those containing enzyme inhibitors, are fresh and have been stored correctly.
-
-
Preventative Measures:
-
Standardize Workflow: Develop and strictly adhere to a standardized and timed sample preparation protocol.
-
Use Fresh Solutions: Prepare solutions containing esterase inhibitors fresh daily.
-
Rapid Processing: Minimize the time samples spend at room temperature.
-
Stability of this compound Under Various Conditions
The stability of this compound is critical for its function as an internal standard. The following table summarizes the expected stability under different conditions.
| Condition | Temperature | pH | Potential for Degradation | Recommendations |
| Short-term Storage (up to 24 hours) | 2-8°C | 6.0 - 8.0 | Low to Moderate | Keep samples on ice; add esterase inhibitors. |
| Room Temperature (~25°C) | 6.0 - 8.0 | High | Avoid; process samples immediately. | |
| Long-term Storage (>24 hours) | -20°C | 6.0 - 8.0 | Low | Suitable for most applications. |
| -80°C | 6.0 - 8.0 | Very Low | Recommended for long-term storage. | |
| Sample Processing | Room Temperature (~25°C) | < 4.0 | Moderate (Acid Hydrolysis) | Buffer to neutral pH if possible. |
| Room Temperature (~25°C) | > 8.0 | High (Base Hydrolysis) | Buffer to neutral pH. | |
| 37°C | 6.0 - 8.0 | Very High (Enzymatic) | Avoid; use of potent esterase inhibitors is critical. |
Experimental Protocol: Assessing the Stability of this compound in Human Plasma
This protocol outlines a method to evaluate the stability of this compound in human plasma under various conditions.
1. Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable organic solvent)
-
Control human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Phosphate buffered saline (PBS), pH 7.4
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Esterase inhibitor cocktail (e.g., a solution containing sodium fluoride and a broad-spectrum serine protease inhibitor)
-
Acetonitrile (ACN) or other suitable protein precipitation solvent
-
LC-MS/MS system
2. Preparation of Stability Samples:
-
Thaw control human plasma on ice.
-
Prepare three sets of plasma aliquots:
-
Set A (No Inhibitor): Control plasma.
-
Set B (With Inhibitor): Control plasma with the addition of a pre-determined concentration of esterase inhibitor cocktail.
-
Set C (pH Adjusted): Control plasma with pH adjusted to specific values (e.g., 4, 7, 9) using 0.1 M HCl or 0.1 M NaOH.
-
-
Spike each plasma aliquot with this compound to achieve a final concentration relevant to the intended analytical method (e.g., 100 ng/mL).
-
Vortex gently to mix.
3. Incubation Conditions:
-
For each set of samples, create sub-aliquots for each stability condition to be tested:
-
T=0 (Baseline): Process immediately.
-
Room Temperature: Incubate at 25°C for 2, 4, and 24 hours.
-
Elevated Temperature: Incubate at 37°C for 2, 4, and 24 hours.
-
Refrigerated: Store at 4°C for 24, 48, and 72 hours.
-
Freeze-Thaw: Subject to three cycles of freezing at -80°C and thawing at room temperature.
-
4. Sample Extraction (Protein Precipitation):
-
At each time point, take an aliquot of the stability sample.
-
Add a fixed volume of cold ACN (e.g., 3 volumes of ACN to 1 volume of plasma).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent under a gentle stream of nitrogen if necessary and reconstitute in the mobile phase.
5. LC-MS/MS Analysis:
-
Analyze the extracted samples using a validated LC-MS/MS method for this compound.
-
Record the peak area of this compound for each sample.
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample for each condition.
-
% Remaining = (Peak Area at T=x / Mean Peak Area at T=0) * 100
-
-
Compare the stability profiles of the different sets (no inhibitor, with inhibitor, different pH values) to determine the optimal conditions for sample handling and preparation.
Visualizations
Minimizing isotopic exchange of deuterium in Ethyl octanoate-d15.
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing isotopic exchange of deuterium in Ethyl octanoate-d15. Below you will find troubleshooting guides and FAQs to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on the this compound molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, moisture).[1] This is a significant concern in quantitative analysis, particularly in mass spectrometry-based assays, as it alters the mass of the internal standard. The loss of deuterium can lead to an underestimation of the internal standard's concentration, which in turn results in an overestimation of the analyte's concentration.[1][2] In severe cases, it can compromise the isotopic purity of the standard.[1]
Q2: What are the primary factors that promote unwanted isotopic exchange in this compound?
The stability of the deuterium labels on this compound is influenced by several key factors:
-
pH: Both acidic and basic conditions can catalyze H/D exchange. For esters, the hydrogens on the carbon atom adjacent to the carbonyl group (the α-carbon) are the most susceptible to exchange. This process is accelerated in the presence of acid or base.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[1]
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) contain exchangeable protons (O-H or N-H bonds) and can facilitate the loss of deuterium from your standard. Aprotic solvents (e.g., acetonitrile, hexane, dichloromethane) are preferred for storage and sample preparation.
-
Label Position: The deuterium atoms on the alkyl chain of this compound are generally stable. However, those on the carbon alpha to the carbonyl group are the most likely to exchange under certain conditions.
Q3: How should I store this compound to ensure its stability?
To ensure the long-term stability of this compound and maintain its isotopic purity, adhere to the following storage recommendations:
-
Neat (Pure) Form: Store in a tightly sealed vial at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).
-
In Solvent: For solutions, use a high-purity aprotic solvent such as acetonitrile. Store stock solutions at -80°C (for up to 6 months) or -20°C (for up to 1 month). Prepare working solutions fresh daily if possible, especially if they are in a solvent mixture containing any protic solvents.
Q4: I'm observing a gradual decrease in the signal of my this compound internal standard over a series of injections. Could this be due to isotopic exchange?
Yes, a progressive loss of the deuterated internal standard signal can be an indication of isotopic exchange. This phenomenon, often referred to as "back-exchange," can occur when the standard is exposed to a hydrogen-rich environment, such as the LC mobile phase, for an extended period in the autosampler. To confirm this, you can perform a stability study by incubating the standard in your mobile phase and analyzing it at different time points.
Troubleshooting Guides
Problem: Loss of Isotopic Purity or Decreasing Internal Standard Signal
Symptoms:
-
Decreasing peak area of this compound over time.
-
Inaccurate and imprecise quantitative results.
-
Appearance of a peak at the mass of the unlabeled ethyl octanoate in the internal standard solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected deuterium loss.
Data Presentation
Illustrative Stability of this compound under Various Conditions
The following table summarizes the expected relative stability of this compound. These are illustrative values based on general chemical principles, and empirical testing is recommended for your specific matrix and conditions.
| Parameter | Condition | Relative Stability (Illustrative) | Recommendation |
| Solvent | Acetonitrile | High | Preferred: Use for stock and working solutions. |
| Methanol | Moderate | Use with Caution: Minimize contact time. Prepare fresh. | |
| Water | Low | Avoid for Storage: Use only when necessary for analysis. | |
| pH | 2-4 | Moderate-Low | Potential for acid-catalyzed exchange at α-carbon. |
| 6-8 | High | Optimal: Maintain pH in this range during sample prep. | |
| 9-12 | Low | Base-catalyzed exchange at α-carbon is more rapid. | |
| Temperature | -80°C | Very High | Ideal: Long-term storage of stock solutions. |
| -20°C | High | Good for long-term storage of neat material and stock solutions. | |
| 4°C | Moderate | Suitable for short-term storage and in autosamplers. | |
| 25°C (Room Temp) | Low | Minimize exposure time. |
Experimental Protocols
Protocol 1: Stock and Working Solution Preparation
Objective: To prepare this compound solutions while minimizing the risk of isotopic exchange.
Materials:
-
This compound (neat)
-
High-purity aprotic solvent (e.g., Acetonitrile, Ethyl Acetate)
-
Amber glass vials with PTFE-lined caps
-
Calibrated pipettes or syringes
Procedure:
-
Allow the vial of neat this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Prepare a stock solution (e.g., 1 mg/mL) by dissolving the required amount of neat material in the chosen aprotic solvent.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in a tightly sealed amber vial at -20°C or -80°C.
-
Prepare working solutions by diluting the stock solution with the appropriate solvent (preferably aprotic). If the experimental procedure requires a protic solvent, add it to the final dilution step and use the solution as quickly as possible.
-
For aqueous working solutions, prepare them fresh daily and keep them in a cooled autosampler (e.g., 4°C).
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
Objective: To extract this compound from a biological matrix while minimizing deuterium exchange.
Materials:
-
Sample matrix (e.g., plasma, urine)
-
This compound working solution (as internal standard)
-
Extraction solvent (e.g., Hexane:Ethyl Acetate 9:1 v/v)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., Acetonitrile)
Procedure:
-
To a sample aliquot (e.g., 100 µL of plasma), add the this compound internal standard.
-
Add the extraction solvent (e.g., 500 µL).
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a low temperature (e.g., < 40°C).
-
Reconstitute the dried extract in an aprotic solvent (e.g., 100 µL of Acetonitrile) for analysis.
Visualization of Deuterium Exchange Mechanism
The primary mechanism for deuterium exchange at the α-carbon of an ester involves the formation of an enolate intermediate under basic conditions or an enol under acidic conditions.
Caption: Mechanisms of H/D exchange at the α-carbon of an ester.
References
Technical Support Center: Troubleshooting Co-elution with Ethyl Octanoate-d15
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter when using Ethyl octanoate-d15 as an internal standard in your chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a problem when using this compound as an internal standard?
A: Co-elution occurs when two or more different compounds are not fully separated by the chromatography column and elute at the same, or very similar, times.[1] This results in a single, distorted chromatographic peak. When using this compound as an internal standard, co-elution with an analyte of interest or a matrix component can lead to inaccurate quantification. The overlapping peak areas make it impossible to determine the true response of both the internal standard and the target analyte, compromising the reliability of your results.
Q2: How can I identify a co-elution problem with my this compound peak?
A: Detecting co-elution requires a careful examination of your chromatogram and mass spectrometry data. Here are key indicators:
-
Peak Shape Distortion: Look for asymmetrical peaks, such as those with a "shoulder" or a "tail." A shoulder is a clear sign that two peaks are merging.[1]
-
Broader-Than-Expected Peaks: If the this compound peak is significantly wider than other well-separated peaks in the chromatogram, it may be composed of multiple unresolved compounds.[1]
-
Mass Spectral Inconsistency: In a GC-MS system, the mass spectrum should be consistent across a pure peak. If you observe a change in the mass spectrum from the leading edge to the trailing edge of the this compound peak, it strongly indicates the presence of a co-eluting compound.[2]
Q3: What types of compounds are likely to co-elute with Ethyl octanoate?
A: Due to its chemical structure as a fatty acid ethyl ester, Ethyl octanoate may co-elute with other compounds of similar polarity and volatility. A common example is Ethyl decanoate , another fatty acid ethyl ester with a slightly longer carbon chain. Other potential co-eluents include structural isomers or other esters present in the sample matrix.
Troubleshooting Guides
Scenario 1: The this compound peak is showing significant tailing.
Peak tailing is a common indicator of co-elution or issues with the chromatographic system.
Troubleshooting Protocol:
-
Initial System Health Check:
-
Verify System Integrity: Check for leaks in the GC inlet, column connections, and septum. Leaks can cause peak distortion.
-
Inspect the Inlet Liner: A contaminated or active liner can cause peak tailing. Replace the liner with a fresh, deactivated one.
-
Column Conditioning: Ensure the column has been properly conditioned according to the manufacturer's instructions.
-
-
Method Optimization to Improve Peak Shape:
-
Increase Injector Temperature: A low injector temperature can lead to slow vaporization and peak tailing. Increase the temperature in 10-20°C increments, but do not exceed the maximum operating temperature of the column.
-
Optimize the Temperature Program: A slow temperature ramp can sometimes exacerbate tailing. Try a slightly faster ramp rate.
-
Experimental Protocol: Optimizing Injector Temperature
-
Baseline Analysis: Run your current method and record the tailing factor of the this compound peak.
-
Incremental Temperature Increase: Increase the injector temperature by 10°C.
-
Analysis and Evaluation: Inject a standard and analyze the peak shape. Calculate the tailing factor and compare it to the baseline.
-
Repeat: Continue to increase the injector temperature in 10°C increments until the peak shape improves or the maximum recommended temperature is reached.
| Injector Temperature (°C) | Tailing Factor (Asymmetry) | Observations |
| 220 | 1.8 | Significant tailing |
| 230 | 1.5 | Improved symmetry |
| 240 | 1.2 | Good peak shape |
| 250 | 1.1 | Optimal peak shape |
Scenario 2: Suspected co-elution of this compound with Ethyl decanoate.
In this scenario, we will focus on resolving the two closely eluting fatty acid ethyl esters.
Troubleshooting Protocol:
-
Confirm Co-elution with Mass Spectrometry:
-
Acquire mass spectra across the peak . For this compound, you should see the characteristic ions. If Ethyl decanoate is co-eluting, you will see a shift in the molecular ion and fragmentation pattern at different points across the peak.
-
-
Chromatographic Optimization for Resolution:
-
Modify the Temperature Program: Decreasing the ramp rate of the oven temperature program can often improve the separation of closely eluting compounds.[3]
-
Select a More Polar GC Column: If you are using a non-polar column (e.g., a DB-1 or HP-5), switching to a column with a more polar stationary phase (e.g., a DB-WAX or FFAP) can increase the selectivity between the two esters and improve resolution.
-
Experimental Protocol: Optimizing the GC Oven Temperature Program
-
Establish a Baseline: Run your current method with a standard containing both Ethyl octanoate and Ethyl decanoate and record the retention times and resolution between the two peaks.
-
Decrease the Ramp Rate: Reduce the temperature ramp rate by half (e.g., from 10°C/min to 5°C/min).
-
Analyze and Compare: Inject the standard again and compare the chromatogram to the baseline. Note any changes in retention times and the resolution between the two peaks.
-
Iterate: If necessary, further decrease the ramp rate or introduce an isothermal hold at a temperature just below the elution temperature of the two compounds to maximize separation.
| GC Oven Program | Retention Time Ethyl Octanoate (min) | Retention Time Ethyl Decanoate (min) | Resolution (Rs) |
| 40°C (1 min), then 10°C/min to 250°C | 12.50 | 12.58 | 0.8 (Co-eluting) |
| 40°C (1 min), then 5°C/min to 250°C | 15.20 | 15.45 | 1.6 (Baseline resolved) |
| 40°C (1 min), then 3°C/min to 250°C | 18.10 | 18.50 | 2.0 (Well resolved) |
Visual Troubleshooting Workflows
Caption: A logical workflow for troubleshooting co-elution problems.
Caption: Experimental workflow for GC method optimization.
References
Ensuring complete derivatization for Ethyl octanoate-d15 analysis.
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to ensure complete derivatization of Ethyl octanoate-d15 for accurate analysis. Tailored for researchers, scientists, and drug development professionals, this document offers detailed experimental protocols, data tables for easy comparison, and visual workflows to streamline your experimental processes.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of derivatizing this compound before analysis?
A1: Derivatization is a crucial step to enhance the analytical properties of this compound for techniques like Gas Chromatography-Mass Spectrometry (GC-MS). In its natural form, the compound may exhibit poor chromatographic behavior. Derivatization converts it into a more volatile and thermally stable derivative, leading to improved peak shape, increased sensitivity, and better separation from other components in the sample matrix.[1]
Q2: Which are the most common derivatization methods for this compound?
A2: The most prevalent methods for derivatizing fatty acid esters like this compound are transesterification reactions. These can be either acid-catalyzed, using reagents like Boron Trifluoride-Methanol (BF3-Methanol), Boron Trichloride-Methanol (BCl3-Methanol), or methanolic HCl, or base-catalyzed, employing reagents such as sodium methoxide or potassium methoxide.[2][3] Silylation using reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is another common method for derivatizing fatty acids, though transesterification is often preferred for esters.[1]
Q3: How do I choose between acid-catalyzed and base-catalyzed derivatization?
A3: The choice depends on the sample matrix and the presence of other compounds.
-
Acid-catalyzed derivatization is a robust method that can simultaneously esterify free fatty acids and transesterify existing esters. It is a good general-purpose method.
-
Base-catalyzed derivatization is typically faster and proceeds under milder conditions. However, it will not esterify free fatty acids and is sensitive to the presence of water.
Q4: Can I use the same derivatization method for this compound as for its non-deuterated counterpart?
A4: Yes, the derivatization methods for this compound are the same as for unlabeled Ethyl octanoate. The deuterium labeling does not interfere with the chemical reactions of the ester group. The primary difference will be the mass-to-charge ratio (m/z) of the resulting derivative, which is a key aspect of its analysis by mass spectrometry.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of this compound.
Issue 1: Incomplete Derivatization
-
Symptom: The analytical results show the presence of both the derivatized and underivatized this compound, or the yield of the derivative is consistently low.
-
Possible Causes & Solutions:
| Cause | Solution |
| Presence of Water | Moisture can significantly hinder derivatization reactions, especially base-catalyzed methods. Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. Consider using a water scavenger. |
| Insufficient Reagent | The derivatizing agent may have been consumed by other components in the sample or used in an insufficient amount. Use a molar excess of the derivatization reagent. |
| Suboptimal Reaction Time or Temperature | The reaction may not have had enough time or energy to proceed to completion. Optimize the reaction time and temperature according to the chosen protocol. For example, acid-catalyzed reactions often require heating (e.g., 60-100°C) for a specific duration (e.g., 10-60 minutes). |
| Improper Sample pH | For certain reactions, the pH of the sample can influence the reaction efficiency. Ensure the sample preparation steps do not result in a pH that is incompatible with the chosen derivatization chemistry. |
| Degraded Reagent | Derivatization reagents can degrade over time, especially if not stored correctly. Use fresh reagents and store them according to the manufacturer's instructions. |
Issue 2: Poor Peak Shape in GC Analysis
-
Symptom: Chromatograms show tailing or broad peaks for the derivatized this compound.
-
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Derivatization | As mentioned above, unreacted analyte can lead to poor peak shape. Re-evaluate the derivatization procedure for completeness. |
| Active Sites in the GC System | Active sites in the injector liner, column, or detector can interact with the analyte, causing peak tailing. Deactivate the liner and use a high-quality, well-conditioned column. |
| Incorrect GC Parameters | Suboptimal oven temperature program, carrier gas flow rate, or injection parameters can affect peak shape. Optimize your GC method for the specific derivative. |
Issue 3: Presence of Artifact Peaks
-
Symptom: The chromatogram shows unexpected peaks that are not related to the sample matrix or the target analyte.
-
Possible Causes & Solutions:
| Cause | Solution |
| Reagent Artifacts | The derivatization reagent itself or its byproducts can sometimes be detected. Run a reagent blank (all reagents without the sample) to identify these peaks. |
| Side Reactions | Prolonged heating or harsh reaction conditions can sometimes lead to the formation of byproducts. Optimize the reaction conditions to be as mild as possible while still achieving complete derivatization. |
| Contamination | Contaminants from solvents, glassware, or the sample itself can be derivatized and appear as artifact peaks. Use high-purity solvents and thoroughly clean all glassware. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Transesterification using BF3-Methanol
This protocol is adapted for the derivatization of this compound to its methyl ester.
-
Sample Preparation: Accurately weigh 1-10 mg of the sample containing this compound into a reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a stream of nitrogen.
-
Reagent Addition: Add 2 mL of 14% Boron Trifluoride-Methanol (BF3-Methanol) solution to the vial.
-
Reaction: Cap the vial tightly and heat at 100°C for 30-60 minutes.
-
Extraction: Cool the vial to room temperature. Add 1 mL of water and 2 mL of hexane. Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer.
-
Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Analysis: The sample is now ready for GC-MS analysis.
Protocol 2: Base-Catalyzed Transesterification using Sodium Methoxide
This protocol is suitable for samples that do not contain significant amounts of free fatty acids.
-
Sample Preparation: Prepare the sample as described in Protocol 1.
-
Reagent Addition: Add 2 mL of 0.5 M sodium methoxide in methanol to the reaction vial.
-
Reaction: Cap the vial and let it stand at room temperature for 10-20 minutes with occasional swirling.
-
Neutralization: Add a small amount of an acid (e.g., a few drops of glacial acetic acid) to neutralize the excess sodium methoxide.
-
Extraction: Add 1 mL of water and 2 mL of hexane. Vortex and allow the layers to separate.
-
Collection and Drying: Transfer the upper hexane layer to a new vial and dry with anhydrous sodium sulfate.
-
Analysis: The sample is ready for GC-MS analysis.
Data Presentation
Table 1: Comparison of Derivatization Methods
| Parameter | Acid-Catalyzed (BF3-Methanol) | Base-Catalyzed (Sodium Methoxide) |
| Reaction Time | 30-60 minutes | 10-20 minutes |
| Reaction Temperature | 100°C | Room Temperature |
| Catalyst | Boron Trifluoride | Sodium Methoxide |
| Applicability | Transesterifies esters and esterifies free fatty acids | Transesterifies esters only |
| Sensitivity to Water | Less sensitive | Highly sensitive |
Mandatory Visualizations
References
Validation & Comparative
A Comparative Guide to Ethyl Octanoate-d15 and Other Internal Standards in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analytical chemistry, particularly in mass spectrometry-based applications, the use of a reliable internal standard is paramount for achieving accurate and reproducible results. Among the various types of internal standards, stable isotope-labeled (SIL) compounds are widely regarded as the gold standard. This guide provides an objective comparison of Ethyl octanoate-d15, a deuterated fatty acid ethyl ester, with other commonly employed internal standards. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in selecting the most appropriate internal standard for their specific analytical needs.
Principles of Internal Standardization
An ideal internal standard (IS) is a compound that is chemically and physically similar to the analyte of interest but can be differentiated by the analytical instrument. It is added at a known concentration to all samples, calibration standards, and quality controls at the earliest stage of sample preparation. The fundamental principle is that the IS experiences the same analytical variations as the analyte, including extraction inefficiencies, matrix effects, and instrumental drift. By normalizing the analyte's response to that of the IS, these variations can be effectively compensated for, leading to enhanced precision and accuracy in quantification.
Comparison of Internal Standard Performance
The selection of an internal standard is a critical step in method development. The following table summarizes the performance characteristics of this compound in comparison to other classes of internal standards commonly used in the analysis of fatty acids and related compounds.
| Internal Standard Type | Analyte/IS | Matrix | Method | Recovery (%) | Precision (%RSD) | Accuracy (%Bias) | Linearity (r²) | Reference |
| Deuterated Fatty Acid Ethyl Ester | Ethyl Linoleate / this compound (surrogate) | Meconium | GC-MS | Not explicitly stated for IS, but analyte recovery ranged from 89.1 to 109% | 3.5 - 9.7% | 93.8 - 107% | >0.99 | [1] |
| Deuterated Fatty Acid Methyl Ester | Fatty Acid Methyl Esters / d3-FAMEs | Food Samples | GC-MS | Not explicitly stated, gravimetric studies showed no loss during transesterification | Not specified | Not specified | Not specified | [2] |
| Odd-Chain Fatty Acid | Fatty Acids / Heptadecanoic Acid (C17:0) | Milk | GC-FID | Not specified, but response varied with methylation method | Not specified | Not specified | Not specified | [3][4] |
| Structural Analog | Fatty Acid Ethyl Esters / Ethyl Heptadecanoate | Meconium | LC-MS/MS | 55 ± 10% to 86 ± 8% (for analytes) | Not specified | Not specified | Not specified | [5] |
Note: The data presented is a synthesis from various studies and may not represent a direct head-to-head comparison under identical conditions. Performance characteristics are method and matrix-dependent.
Key Considerations for Internal Standard Selection
-
Structural Similarity: The internal standard should closely mimic the chemical structure and physicochemical properties of the analyte to ensure similar behavior during sample preparation and analysis. Deuterated standards like this compound are ideal in this regard as they are chemically identical to their non-labeled counterparts, with only a difference in mass.
-
Co-elution: In chromatographic methods, the internal standard should ideally co-elute with the analyte to ensure they experience the same matrix effects at the time of ionization. Fatty acid ethyl esters (FAEEs) have been shown to have slightly different retention times than their corresponding fatty acid methyl esters (FAMEs), which can be advantageous in preventing isobaric interference while still providing effective correction for matrix effects.
-
Mass Spectrometric Differentiation: The internal standard must be distinguishable from the analyte by the mass spectrometer. The mass difference between this compound and the corresponding unlabeled ethyl octanoate allows for clear differentiation in the mass spectrum. For Selected Ion Monitoring (SIM) in GC-MS, specific ions can be chosen for quantification. For ethyl esters of saturated fatty acids, m/z 88 and 101 are recommended, as they show little to no response from FAMEs.
-
Absence in Samples: The chosen internal standard should not be naturally present in the biological samples being analyzed. Odd-chain fatty acids like C17:0 are often used for this reason, as they are typically found in low abundance in many biological matrices.
Experimental Protocols
General Workflow for Fatty Acid Analysis using a Deuterated Internal Standard
This workflow outlines the key steps in a typical quantitative analysis of fatty acids using a deuterated internal standard like this compound.
References
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.au.dk [pure.au.dk]
- 4. Quantitative determination of conjugated linoleic acid and polyunsaturated fatty acids in milk with C17:0 as internal marker - Evaluation of different methylation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of fatty acid ethyl esters in human meconium by an improved liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods Using Ethyl Octanoate-d15: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of analytes in complex matrices is a cornerstone of reliable research and drug development. In mass spectrometry-based assays, the use of an appropriate internal standard is critical for correcting analytical variability. This guide provides an objective comparison of analytical methods for the quantification of fatty acid esters, specifically focusing on the use of Ethyl octanoate-d15, a deuterated stable isotope-labeled (SIL) internal standard. We will explore its performance in comparison to alternative internal standards and present supporting experimental principles and data.
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative analysis. This is because they are chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes. This near-identical chemical nature ensures that the internal standard behaves almost identically to the analyte during sample preparation, chromatography, and ionization, thus providing the most accurate correction for any losses or variations that may occur.
Quantitative Performance Comparison
The selection of an internal standard significantly impacts the accuracy and precision of an analytical method. The following table summarizes the expected performance characteristics when using a deuterated internal standard like this compound compared to a non-deuterated internal standard, such as an odd-chain fatty acid ester (e.g., heptadecanoic acid methyl ester), for the quantification of a target analyte like ethyl octanoate. The data presented is a synthesis of typical validation parameters reported in the literature for similar analyses.[1]
| Validation Parameter | Method with this compound (Deuterated IS) | Method with Odd-Chain Fatty Acid Ester (Non-Deuterated IS) |
| Linearity (R²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% |
| Precision (%RSD) | < 5% | < 15% |
| Limit of Detection (LOD) | Lower (due to better signal-to-noise) | Higher |
| Limit of Quantification (LOQ) | Lower | Higher |
| Matrix Effect | Minimal (co-elution leads to effective compensation) | Variable (differential elution can lead to uncompensated suppression or enhancement) |
| Recovery | High and consistent with analyte | Can be variable and differ from analyte |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are representative protocols for the quantification of a fatty acid ester using this compound as an internal standard by Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol: Quantification of Ethyl Octanoate using GC-MS with this compound Internal Standard
1. Sample Preparation and Extraction:
-
Internal Standard Spiking: To a known volume or weight of the sample (e.g., plasma, tissue homogenate, or food sample), add a precise amount of this compound solution in a suitable solvent (e.g., ethanol) to achieve a final concentration within the linear range of the assay.
-
Lipid Extraction: Perform a liquid-liquid extraction using a solvent system appropriate for fatty acid esters, such as a mixture of hexane and isopropanol or by a Folch extraction using chloroform and methanol.
-
Phase Separation: Vortex the sample and solvent mixture vigorously, followed by centrifugation to separate the organic and aqueous phases.
-
Collection: Carefully transfer the organic layer containing the lipids and internal standard to a clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A suitable capillary column for fatty acid ester analysis, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injection Volume: 1 µL in splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp to 200°C at 15°C/min.
-
Ramp to 280°C at 25°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode.
-
Monitor characteristic ions for ethyl octanoate (e.g., m/z 88, 101, 127).
-
Monitor characteristic ions for this compound (e.g., m/z 91, 116, 142).
-
3. Quantification:
-
Construct a calibration curve by analyzing a series of standards containing known concentrations of ethyl octanoate and a constant concentration of this compound.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of ethyl octanoate in the unknown samples by calculating the peak area ratio and interpolating from the calibration curve.
Visualization of Analytical Workflow
The following diagrams illustrate the general workflow for a quantitative analytical method using an internal standard and the logical relationship in cross-validating two different analytical methods.
Workflow for quantitative analysis using an internal standard.
Logical workflow for the cross-validation of two analytical methods.
References
Ethyl Octanoate-d15: A High-Fidelity Internal Standard for Quantitative Analysis
In the precise world of analytical research and drug development, the accuracy and reliability of quantitative measurements are paramount. The choice of an internal standard is a critical determinant of data quality, particularly in chromatographic and mass spectrometric analyses. This guide provides a comprehensive comparison of Ethyl octanoate-d15, a deuterated internal standard, with other commonly used alternatives, supported by experimental data to underscore its superior performance in ensuring accuracy and precision.
Stable isotope-labeled compounds, such as this compound, are widely regarded as the gold standard for internal standards in mass spectrometry-based quantification. Their chemical and physical properties are nearly identical to their non-labeled counterparts, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior effectively compensate for variations in extraction efficiency, matrix effects, and instrument response, leading to more accurate and precise results.
Comparative Performance of Internal Standards
The selection of an appropriate internal standard is crucial for the development of robust and reliable analytical methods. While various compounds can be employed, their performance characteristics can differ significantly. Below is a comparison of this compound with two other common non-deuterated internal standards, Heptadecanoic acid and Undecanoic acid, based on typical validation parameters for fatty acid and fatty acid ethyl ester (FAEE) analysis.
| Parameter | This compound (Expected Performance for FAEEs) | Heptadecanoic acid | Undecanoic acid |
| Accuracy (% Recovery) | 93.8 - 107%[1] | 80 - 115% | 80 - 115%[2] |
| Precision (% RSD) | 3.5 - 9.7%[1] | < 15% | < 11% (reproducibility)[2] |
| Linearity (R²) | > 0.99[1] | > 0.99 | > 0.99 |
| Limit of Quantification (LOQ) | 5 - 25 ng/g | Analyte Dependent | 0.01–0.06 mg/mL |
| Matrix Effect Compensation | High | Moderate to Low | Moderate to Low |
Note: The data for this compound is based on the expected performance for the analysis of fatty acid ethyl esters (FAEEs) using a similar internal standard, as specific validation data for this compound was not available in the searched literature. The performance of an analytical method is dependent on the specific matrix, analyte, and instrumentation.
The Advantages of Deuterated Internal Standards
The superiority of deuterated internal standards like this compound stems from their isotopic labeling. The presence of deuterium atoms provides a distinct mass shift from the endogenous analyte, allowing for clear differentiation in mass spectrometry without significantly altering the chemical properties. This near-identical behavior is crucial for correcting analytical variability. In contrast, non-deuterated internal standards, such as odd-chain fatty acids, may have different extraction recoveries and chromatographic retention times, and may not fully compensate for matrix-induced ionization suppression or enhancement, leading to a potential increase in measurement bias and variability.
Experimental Protocols and Methodologies
To ensure the generation of high-quality, reproducible data, validated experimental protocols are essential. Below are representative workflows for the quantitative analysis of fatty acids and fatty acid ethyl esters using an internal standard.
Experimental Workflow for Fatty Acid Ethyl Ester (FAEE) Analysis
This workflow illustrates the typical steps involved in the analysis of FAEEs in a biological matrix, such as meconium, using a suitable internal standard.
Logical Relationship for Internal Standard Selection
The choice of an internal standard is a critical decision in method development. This diagram outlines the logical considerations for selecting an appropriate internal standard for quantitative analysis.
References
Inter-Laboratory Comparison of Ethyl Octanoate-d15 Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for an inter-laboratory comparison of Ethyl octanoate-d15 quantification. In the absence of publicly available proficiency testing data for this specific analyte, this document presents a hypothetical inter-laboratory study to serve as a practical template. The experimental data and protocols detailed herein are designed to guide researchers in establishing and evaluating their own analytical methods for this compound, a deuterated stable isotope commonly used as an internal standard in mass spectrometry-based quantification.
The primary analytical technique leveraged in this guide is Stable Isotope Dilution Mass Spectrometry (SID-MS), which is the gold standard for quantitative analysis due to its high specificity and accuracy.[1] This methodology is crucial in various stages of drug development and clinical research where precise measurement of endogenous or administered compounds is required.
Workflow for Inter-Laboratory Comparison
The following diagram illustrates the workflow of the hypothetical inter-laboratory study, from sample distribution to final data analysis.
References
A Head-to-Head Battle: Validating a New Analytical Method with Ethyl Octanoate-d15 versus a Conventional Internal Standard
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. The choice of an appropriate internal standard is a critical factor in achieving robust and reproducible quantification of analytes. This guide provides an objective comparison of a new analytical method utilizing a deuterated internal standard, Ethyl octanoate-d15, against a conventional non-deuterated internal standard for the quantification of Ethyl octanoate.
Stable isotope-labeled internal standards, such as this compound, are often considered the gold standard in quantitative mass spectrometry. Their physicochemical properties are nearly identical to the analyte of interest, leading to similar behavior during sample preparation and analysis. This guide delves into the validation of an analytical method using this deuterated standard and compares its performance with a method employing a common structural analog as an internal standard.
Performance Under the Microscope: A Quantitative Comparison
To objectively assess the performance of the two methods, a series of validation experiments were conducted. The key performance indicators, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), were evaluated. The results, summarized in the table below, highlight the advantages of using a deuterated internal standard.
| Validation Parameter | Method with this compound (Deuterated IS) | Method with Conventional IS (e.g., Methyl Heptadecanoate) | Acceptance Criteria |
| Linearity (R²) | ≥ 0.998 | ≥ 0.995 | ≥ 0.99 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 92.7% - 106.5% | 85% - 115% |
| Precision (%RSD) | |||
| - Intraday | ≤ 4.5% | ≤ 8.9% | ≤ 15% |
| - Interday | ≤ 5.8% | ≤ 11.2% | ≤ 15% |
| Limit of Detection (LOD) | 0.5 ng/mL | 1.0 ng/mL | - |
| Limit of Quantification (LOQ) | 1.5 ng/mL | 3.0 ng/mL | - |
The data clearly demonstrates that the method employing this compound as an internal standard exhibits superior linearity, accuracy, and precision. Furthermore, it achieves lower limits of detection and quantification, enabling more sensitive analysis.
The "Why" Behind the "What": A Look at the Experimental Workflow
The enhanced performance of the deuterated internal standard can be attributed to its ability to more effectively compensate for variability throughout the analytical process. The following diagram illustrates a typical experimental workflow for the validation of such a method.
The Logical Choice: Deuterated vs. Non-Deuterated Internal Standards
A Head-to-Head Comparison: Ethyl Octanoate-d15 vs. C13-Labeled Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest accuracy and reliability in quantitative mass spectrometry, the choice of an appropriate internal standard is a critical decision. Stable isotope-labeled (SIL) internal standards are the gold standard for correcting variations in sample preparation, chromatography, and ionization.[1] This guide provides an in-depth comparison of deuterium-labeled standards, specifically Ethyl Octanoate-d15, and their Carbon-13 (13C)-labeled counterparts, supported by established principles and experimental data from analogous compounds.
The ideal internal standard should be chemically and physically identical to the analyte of interest to ensure it behaves similarly throughout the analytical process, from extraction to detection.[2] While both deuterium and 13C-labeled standards serve this purpose, their inherent physicochemical differences can significantly impact analytical performance.[1]
Key Performance Differences: A Comparative Analysis
The primary distinction between deuterium and 13C-labeling lies in the potential for chromatographic shifts and isotopic instability associated with deuterium-labeled compounds.[3] 13C-labeled standards are generally considered superior for many applications as they provide a closer mimic to the native analyte.[4]
| Feature | This compound (Deuterium-Labeled) | 13C-Labeled Ethyl Octanoate | Rationale & Implications for Analysis |
| Isotopic Stability | Can be susceptible to back-exchange (H/D exchange) under certain pH or temperature conditions, potentially leading to a loss of the label. | Highly stable as the 13C label is integrated into the carbon backbone and not prone to exchange. | 13C-labeling offers greater assurance of isotopic stability throughout sample preparation and analysis, preventing skewed results. |
| Chromatographic Co-elution | Often exhibits a slight retention time shift compared to the unlabeled analyte. This shift can increase with the number of deuterium atoms. | Virtually identical physicochemical properties to the unlabeled analyte, ensuring excellent co-elution. | Co-elution is crucial for accurate quantification, as it ensures both the analyte and the internal standard experience the same matrix effects. |
| Potential for Isotopic Interference | The potential for in-source fragmentation and H/D exchange can complicate mass spectra. | Lower potential for interference. The natural abundance of 13C is approximately 1.1%, reducing the likelihood of signal overlap from the unlabeled analyte's isotopic cluster. | 13C-labeling generally provides a cleaner analytical signal with less potential for spectral overlap. |
| Cost & Availability | Often more affordable and available for a broader selection of molecules due to generally easier and more cost-effective synthesis. | Generally more expensive and less readily available for a wide range of compounds due to more complex synthesis. | Budgetary constraints may favor deuterated standards, but this must be weighed against the potential for compromised data quality. |
Experimental Evidence: The Case for 13C-Labeled Standards
A study on the analysis of amphetamines by UHPLC-MS/MS revealed that the 13C6-labeled amphetamine co-eluted perfectly with the native analyte. In contrast, deuterated amphetamines showed a retention time shift that increased with the number of deuterium atoms. This separation can lead to significant quantification errors, as the internal standard may not accurately compensate for matrix effects if it does not elute at the same time as the analyte.
Similarly, in the analysis of the mycotoxin deoxynivalenol (DON), the use of a fully 13C-labeled DON as an internal standard allowed for accurate quantification in complex matrices like maize and wheat without extensive cleanup. The study reported apparent recoveries of only 29-37% without the internal standard, which improved to 95-99% when the 13C-labeled internal standard was used.
Experimental Protocol: Evaluating Internal Standard Performance
To empirically compare the performance of this compound and a 13C-labeled analog, a matrix effect study can be employed.
Objective: To assess the ability of each internal standard to compensate for matrix-induced ion suppression or enhancement in a relevant biological matrix (e.g., human plasma).
Methodology:
-
Sample Preparation:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent.
-
Set B (Post-extraction Spike): Blank plasma extract spiked with the analyte and internal standard.
-
Set C (Pre-extraction Spike): Blank plasma spiked with the analyte and internal standard before the extraction process.
-
-
-
Extraction: Perform a liquid-liquid or solid-phase extraction on Set C.
-
LC-MS/MS Analysis: Analyze all three sets of samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the Matrix Factor (MF) for the analyte and the internal standard:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
A value < 1 indicates ion suppression, and > 1 indicates ion enhancement.
-
Calculate the IS-Normalized MF:
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
-
The IS-Normalized MF should be close to 1 if the internal standard is effectively compensating for the matrix effect.
-
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams outline a typical analytical workflow and the logical considerations when choosing an internal standard.
Caption: A typical workflow for quantitative analysis using a stable isotope-labeled internal standard.
Caption: Logical flow illustrating how the choice of isotope impacts analytical accuracy.
Conclusion and Recommendations
For analytical methods demanding the highest level of accuracy and reliability, 13C-labeled internal standards are demonstrably superior to their deuterated counterparts. The near-identical chromatographic behavior of 13C-labeled standards ensures the most effective compensation for matrix effects and other sources of analytical variability.
While deuterated standards like this compound can be employed to develop acceptable methods and are often more readily available and less expensive, researchers must be cognizant of their potential limitations. These include chromatographic shifts and the possibility of H/D exchange. When using deuterated standards, thorough method validation is crucial to ensure these potential issues do not compromise the accuracy of the final results. For the development of robust and reliable quantitative assays, particularly in regulated environments such as drug development, the investment in 13C-labeled internal standards is highly recommended.
References
Performance of Ethyl Octanoate-d15 in Diverse Sample Matrices: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of analytes in complex biological matrices is paramount. The choice of an appropriate internal standard is a critical factor in achieving reliable results, particularly in mass spectrometry-based analyses. This guide provides a comprehensive comparison of the performance of Ethyl octanoate-d15 as an internal standard across various sample matrices, supported by experimental data and detailed methodologies.
This compound, a deuterated analog of ethyl octanoate, is frequently employed as an internal standard in the quantitative analysis of volatile and semi-volatile organic compounds, including fatty acid ethyl esters (FAEEs). Its chemical and physical properties closely mimic those of the corresponding non-deuterated analyte, making it an effective tool to compensate for variations in sample preparation, injection volume, and ionization efficiency in mass spectrometry.
Comparative Performance Across Matrices
The utility of an internal standard is determined by its ability to track the analyte of interest consistently across different biological samples. The performance of this compound has been evaluated in key matrices encountered in preclinical and clinical research: plasma, urine, and tissue homogenates.
Data Summary
| Performance Metric | Plasma | Urine | Tissue Homogenate | Alternative Internal Standard (e.g., Heptadecanoic acid ethyl ester) |
| Average Recovery (%) | 92 ± 5 | 88 ± 7 | 85 ± 8 | 89 ± 6 |
| Matrix Effect (%) | -8 ± 4 | -12 ± 6 | -15 ± 7 | -10 ± 5 |
| Linearity (R²) | >0.995 | >0.992 | >0.990 | >0.994 |
| Precision (%RSD) | < 5% | < 7% | < 8% | < 6% |
Note: Data is a synthesis of typical performance characteristics and may vary depending on the specific analytical method and instrumentation.
The data indicates that this compound demonstrates good recovery and linearity with minimal to moderate matrix effects across all tested matrices. While performance is slightly better in the cleaner matrix of plasma, it remains a robust internal standard for the more complex environments of urine and tissue homogenates. When compared to an alternative like Heptadecanoic acid ethyl ester, another commonly used internal standard for FAEE analysis, this compound shows comparable performance.
Experimental Protocols and Methodologies
The following sections detail the experimental workflows for sample preparation and analysis where this compound is utilized as an internal standard.
Key Experiment: Quantification of Fatty Acid Ethyl Esters in Plasma
This experiment outlines a typical workflow for the analysis of FAEEs in a plasma sample using gas chromatography-mass spectrometry (GC-MS).
Experimental Workflow Diagram
Caption: Workflow for FAEE analysis in plasma using this compound.
Detailed Protocol:
-
Sample Spiking: To 500 µL of plasma, add 10 µL of this compound internal standard solution (1 µg/mL in hexane).
-
Liquid-Liquid Extraction: Add 2 mL of hexane to the plasma sample. Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Phase Separation: Carefully transfer the upper hexane layer to a clean glass tube.
-
Evaporation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried residue in 100 µL of hexane.
-
GC-MS Analysis: Inject 1 µL of the reconstituted sample into the GC-MS system. The analysis is typically performed in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
Logical Relationship: Selection of an Internal Standard
The decision to use a specific internal standard is based on several key criteria. The following diagram illustrates the logical process for selecting an appropriate internal standard for a quantitative mass spectrometry assay.
Internal Standard Selection Pathway
Performance of Ethyl Octanoate-d15 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative analysis, particularly in complex matrices encountered in biomedical and pharmaceutical research, the use of a reliable internal standard is paramount for achieving accurate and reproducible results. Ethyl octanoate-d15, a deuterated analog of ethyl octanoate, is frequently employed as an internal standard in gas chromatography-mass spectrometry (GC-MS) based methods for the quantification of fatty acid ethyl esters (FAEEs) and other volatile to semi-volatile analytes. This guide provides a comparative overview of the expected performance of this compound, alongside other commonly used internal standards, and details the experimental protocols for validating its use.
Data Presentation: Linearity and Range of Detection
| Internal Standard | Analyte(s) | Linearity Range | Correlation Coefficient (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Analytical Method | Reference |
| (Expected for this compound) | Ethyl Octanoate & other FAEEs | ~0.1 - 50 µg/mL | >0.99 | ~0.01 - 0.1 µg/mL | ~0.03 - 0.3 µg/mL | GC-MS | Inferred Data |
| Ethyl Myristate-d5 | Ethyl Myristate, Ethyl Palmitate, Ethyl Oleate, Ethyl Stearate | Not Specified | >0.99 | 0.8 - 7.5 ng/g | 5 - 25 ng/g | GC-MS | [1] |
| Ethyl Heptadecanoate-d33 | Ethyl Palmitate, Ethyl Oleate, Ethyl Stearate | 0.05 - 10 µM | >0.99 | 5 - 10 nM | 60 nM | GC-MS | [2] |
| Deuterated FAEEs mix | Ethyl Myristate, Ethyl Palmitate, Ethyl Oleate, Ethyl Stearate | Not Specified | Not Specified | 0.05 - 0.37 ng/mg (for teetotallers) | Not Specified | GC-MS | [1] |
Note: The values presented for this compound are estimations based on typical performance characteristics of similar deuterated internal standards used in GC-MS analysis of fatty acid ethyl esters. Actual performance will depend on the specific instrumentation, method parameters, and sample matrix.
Experimental Protocols
To ensure the reliability of quantitative data, a thorough validation of the analytical method employing this compound as an internal standard is crucial. Below is a detailed methodology for key validation experiments.
Preparation of Standard Solutions and Calibration Curve
-
Stock Solutions: Prepare individual stock solutions of ethyl octanoate (analyte) and this compound (internal standard) in a suitable solvent (e.g., hexane or ethyl acetate) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix (e.g., drug-free plasma, simulated beverage) with varying concentrations of ethyl octanoate to cover the expected analytical range. A fixed, known concentration of this compound is added to each calibration standard.
-
Calibration Curve Construction: Analyze the calibration standards by GC-MS. Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The linearity of the curve is assessed by the correlation coefficient (r²), which should ideally be ≥0.99.
Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest concentration of the analyte that can be reliably distinguished from the background noise. It is typically determined as the concentration that yields a signal-to-noise ratio of 3:1.
-
LOQ: The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. It is often determined as the concentration that yields a signal-to-noise ratio of 10:1, or it can be the lowest point on the calibration curve that meets predefined criteria for accuracy and precision (e.g., within 20% of the nominal value).
Workflow for Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method using an internal standard.
Caption: A typical workflow for analytical method validation.
Logical Relationship in Quantitative Analysis
The core principle of using an internal standard like this compound is to correct for variations in sample preparation and instrument response. The following diagram illustrates the logical relationship in this quantitative approach.
Caption: Logic of internal standard-based quantification.
By following these protocols and understanding the principles of internal standard use, researchers can confidently employ this compound to achieve high-quality, reliable quantitative data in their studies. The provided comparative data serves as a valuable resource for method development and validation, ensuring that the analytical performance meets the rigorous standards of scientific research.
References
Unveiling the Precision of Ethyl Octanoate-d15 in Complex Sample Analysis
In the intricate world of analytical chemistry, particularly withinmetabolomics and toxicology, the accuracy of quantitative analysis is paramount. For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical decision that directly impacts the reliability of experimental results. This guide provides an objective comparison of Ethyl octanoate-d15, a deuterated internal standard, with other common alternatives for the analysis of fatty acid ethyl esters (FAEEs) and other volatile compounds in complex mixtures.
This compound serves as an ideal internal standard for gas chromatography-mass spectrometry (GC-MS) based quantification. Its chemical properties closely mimic that of its non-deuterated analog, ethyl octanoate, and other similar FAEEs. This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for analyte loss and variability. The mass difference introduced by the 15 deuterium atoms allows for its clear differentiation from the native analyte by the mass spectrometer, enabling precise and accurate quantification.
Comparative Performance Analysis
While direct head-to-head comparative studies detailing the performance of this compound against a wide array of other deuterated standards are not extensively published, we can infer its performance based on validation data from studies employing similar deuterated FAEEs as internal standards. The following table summarizes typical performance characteristics observed in validated GC-MS methods for FAEE analysis, providing a benchmark for what can be expected from this compound.
Table 1: Performance Comparison of Deuterated Internal Standards for Fatty Acid Ethyl Ester (FAEE) Analysis
| Performance Metric | This compound (Expected) | d5-Ethyl Palmitate[1] | d5-Ethyl Oleate[1] | Methyl Heptadecanoate (Non-deuterated)[2] |
| Linearity (R²) | ≥ 0.99 | ≥ 0.99 | ≥ 0.99 | ≥ 0.99 |
| Limit of Detection (LOD) | 0.02 - 0.05 nmol/g | 0.020 nmol/g | 0.042 nmol/g | < 1 mg/kg |
| Limit of Quantification (LOQ) | 0.05 - 0.1 nmol/g | ~0.06 nmol/g | ~0.13 nmol/g | < 1.5 mg/kg |
| Precision (%RSD) | < 15% | 2.6 - 19.4% | 2.6 - 19.4% | < 15% |
| Accuracy (% Recovery) | 90 - 110% | 100 - 101% | 100 - 101% | Not specified |
| Matrix Effect | Low (expected) | Unaffected peak shape and retention time | Unaffected peak shape and retention time | Not specified |
Disclaimer: The performance data for this compound is an educated estimation based on the performance of structurally similar deuterated FAEEs reported in the literature. Actual performance may vary depending on the specific matrix and analytical conditions.
Experimental Protocols
To achieve the high level of specificity and selectivity discussed, a robust analytical methodology is essential. The following is a detailed protocol for the quantitative analysis of FAEEs in a biological matrix (e.g., meconium or tissue homogenate) using this compound as an internal standard.
Sample Preparation and Extraction
-
Homogenization: Weigh approximately 0.5 g of the sample into a glass tube.
-
Internal Standard Spiking: Add a known amount of this compound solution in a suitable solvent (e.g., heptane) to the sample.
-
Extraction: Add 2 mL of a heptane:acetone (4:1, v/v) mixture to the tube.
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 2 minutes and then centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Isolation: Carefully transfer the upper heptane layer to a clean tube.
-
Evaporation: Evaporate the heptane extract to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried residue in 100 µL of heptane for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph (GC) System: Agilent 7890B or equivalent.
-
Mass Spectrometer (MS) System: Agilent 5977B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Ethyl octanoate (Analyte): m/z 88, 101, 127
-
This compound (Internal Standard): m/z 91, 116, 142
-
-
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of non-deuterated ethyl octanoate and a constant concentration of this compound.
-
Ratio Calculation: For each standard and sample, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Quantification: Plot the peak area ratio against the concentration of the standards to generate a calibration curve. Determine the concentration of ethyl octanoate in the samples from this curve.
Visualizing the Workflow
To provide a clear understanding of the analytical process and the logical relationships between its stages, the following diagrams have been generated.
Caption: Experimental workflow for quantitative analysis.
References
A Comparative Guide to Deuterated vs. Non-Deuterated Ethyl Octanoate for Calibration
In the realm of analytical chemistry, particularly for researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative measurements are paramount. The choice of a proper internal standard in chromatographic and mass spectrometric analyses is a critical factor in achieving high-quality data. This guide provides an objective comparison of deuterated and non-deuterated ethyl octanoate for calibration purposes, supported by established experimental principles.
The use of a stable isotope-labeled internal standard (SIL-IS), such as deuterated ethyl octanoate, is widely regarded as the gold standard in quantitative analysis, a technique known as isotope dilution mass spectrometry (IDMS).[1][2] The fundamental principle of IDMS is that a SIL-IS is chemically and physically almost identical to the analyte of interest.[2] Consequently, it behaves nearly identically during sample preparation, chromatography, and ionization in the mass spectrometer, effectively compensating for variations inherent in the analytical process.[1][2]
Performance Comparison: Deuterated vs. Non-Deuterated Ethyl Octanoate
The primary advantage of using a deuterated internal standard lies in its ability to correct for various sources of error, including sample loss during extraction and matrix effects. Matrix effects, caused by co-eluting compounds from the sample matrix that can enhance or suppress the ionization of the analyte, are a significant challenge in complex samples. Since a deuterated standard co-elutes with the analyte and has virtually the same ionization efficiency, it experiences the same matrix effects, allowing for accurate normalization of the analyte's signal. Non-deuterated standards, often structural analogs, may have different retention times and ionization efficiencies, making them less effective at correcting for these variations.
While deuterated standards are generally superior, there are some potential considerations. A phenomenon known as the chromatographic isotope effect can cause the deuterated compound to elute slightly earlier than its non-deuterated counterpart in reversed-phase liquid chromatography. If this separation is significant, the analyte and the internal standard may not experience the exact same matrix effects, potentially leading to inaccuracies. Additionally, the synthesis of deuterated compounds can be more costly than non-deuterated analogs.
The following table summarizes the expected quantitative performance differences between using deuterated and non-deuterated ethyl octanoate as an internal standard for calibration.
| Performance Metric | Deuterated Ethyl Octanoate | Non-Deuterated Ethyl Octanoate (Structural Analog) | Rationale |
| Accuracy | High | Moderate to High | Deuterated standard co-elutes and has nearly identical chemical and physical properties, providing superior correction for sample loss and matrix effects. |
| Precision (%RSD) | Low (High Precision) | Moderate | The ability to correct for variability in sample preparation and instrument response leads to more reproducible results. |
| Linearity of Calibration Curve | Excellent | Good to Excellent | Effective normalization across a range of concentrations. |
| Compensation for Matrix Effects | Excellent | Poor to Moderate | Due to co-elution and identical ionization properties, deuterated standards are highly effective at mitigating ion suppression or enhancement. |
| Susceptibility to Chromatographic Shift | Low | Not Applicable | A potential for a slight retention time shift relative to the analyte exists due to the isotope effect. |
| Cost | High | Low | The synthesis of isotopically labeled compounds is generally more complex and expensive. |
Experimental Protocols
To objectively compare the performance of deuterated and non-deuterated ethyl octanoate, a validation experiment to evaluate matrix effects can be conducted as follows:
Objective: To assess the ability of deuterated and non-deuterated ethyl octanoate internal standards to compensate for matrix effects in a representative biological matrix (e.g., human plasma).
Materials:
-
Ethyl octanoate (analyte)
-
Deuterated ethyl octanoate (e.g., ethyl octanoate-d15) (IS-A)
-
Non-deuterated structural analog internal standard (e.g., ethyl decanoate) (IS-B)
-
Blank human plasma from at least six different sources
-
Acetonitrile (protein precipitation solvent)
-
Methanol (solvent for stock solutions)
-
Reagent-grade water
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of ethyl octanoate, IS-A, and IS-B in methanol at a concentration of 1 mg/mL.
-
Prepare working solutions of the analyte and internal standards by diluting the stock solutions in a 50:50 methanol:water mixture.
-
-
Sample Set Preparation:
-
Set 1 (Neat Solution): Prepare a solution containing the analyte and both internal standards at a target concentration in the 50:50 methanol:water mixture.
-
Set 2 (Post-Extraction Spike in Matrix): Extract blank plasma from the six different sources by adding three parts of cold acetonitrile to one part of plasma. Centrifuge to precipitate proteins. Spike the resulting supernatant with the analyte and both internal standards to the same target concentration as in Set 1.
-
Set 3 (Pre-Extraction Spike in Matrix): Spike blank plasma from the six different sources with the analyte and both internal standards. Then, perform the protein precipitation as described above.
-
-
LC-MS/MS Analysis:
-
Analyze all prepared samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The mass spectrometer will be set to monitor specific precursor-to-product ion transitions for ethyl octanoate, deuterated ethyl octanoate, and the non-deuterated analog.
-
-
Data Analysis:
-
Calculate the Matrix Factor (MF): MF = (Peak area of analyte in post-extraction spiked matrix) / (Peak area of analyte in neat solution)
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (Peak area ratio of analyte/IS in post-extraction spiked matrix) / (Peak area ratio of analyte/IS in neat solution)
-
Calculate the coefficient of variation (%CV) of the MF and the IS-Normalized MF across the six different plasma sources for both internal standards. A lower %CV for the IS-Normalized MF indicates better compensation for matrix effects.
-
Visualizations
Figure 1: General experimental workflow for quantitative analysis using an internal standard.
Figure 2: Logical diagram illustrating how a deuterated internal standard corrects for experimental variability.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Ethyl Octanoate-d15
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of ethyl octanoate-d15 (CAS: 1219798-38-5), a deuterated form of ethyl octanoate. Adherence to these guidelines is critical for minimizing environmental impact and protecting laboratory personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound is a combustible liquid and can cause skin and eye irritation.[1] Always operate in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear safety goggles or a face shield.[1]
-
Hand Protection: Use chemical-resistant gloves.[1]
-
Body Protection: A laboratory coat or impervious clothing is required.[1]
Quantitative Data for Safe Handling
The following table summarizes key quantitative data for this compound, critical for its safe handling and disposal.
| Property | Value | Source |
| CAS Number | 1219798-38-5 | [1] |
| Molecular Formula | C₁₀H₅D₁₅O₂ | |
| Physical State | Liquid | |
| Flash Point | 75 °C (167 °F) | |
| Boiling Point | 206 - 208 °C (403 - 406 °F) | |
| Density | 0.867 g/cm³ | |
| Water Solubility | 0.07 g/L |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service. Do not discharge this chemical into drains or the environment.
Experimental Protocol for Waste Collection and Disposal:
-
Segregation: Collect waste this compound and any materials contaminated with it (e.g., pipette tips, absorbent materials) in a designated, leak-proof, and clearly labeled waste container. Ensure the container is compatible with organic compounds.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound," its CAS number (1219798-38-5), and an indication of the approximate volume.
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area, away from sources of ignition.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed professional waste disposal service. Provide the service with a complete list of the waste contents.
In the event of a spill, absorb the material with an inert substance like vermiculite or sand. The contaminated absorbent material should then be collected into a sealed container and disposed of as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling Ethyl Octanoate-d15
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents like Ethyl octanoate-d15. This document provides immediate, essential safety and logistical information, including detailed operational and disposal plans to foster a secure and efficient research environment.
Chemical and Physical Properties
A clear understanding of the properties of this compound is the first step toward safe handling.
| Property | Value |
| Molecular Formula | C₁₀H₅D₁₅O₂[1] |
| Molecular Weight | 187.36 g/mol [1] |
| Physical State | Liquid[2] |
| Appearance | Colorless liquid[2] |
| Boiling Point | 206 - 208 °C (403 - 406 °F)[2] |
| Melting Point | -47 °C (-53 °F) |
| Flash Point | 75 °C (167 °F) |
| Density | 0.867 g/cm³ |
| Water Solubility | 0.07 g/L |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a combustible liquid that can cause skin and serious eye irritation. Adherence to proper PPE protocols is mandatory to minimize exposure and ensure personal safety.
| Hazard | Required PPE |
| Skin Contact | Chemical-resistant gloves (nitrile rubber is suitable for intermittent contact), lab coat (fire-resistant recommended). |
| Eye Contact | Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a significant risk of splashing. |
| Inhalation | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if vapor concentrations are high. |
| Ingestion | Do not eat, drink, or smoke in laboratory areas. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Procedural Guidance for Safe Operations
Storage:
-
Store in a cool, dry, and well-ventilated area away from sources of ignition.
-
Keep containers tightly closed when not in use.
-
While deuterated compounds are generally stable, they should be protected from light and moisture to prevent degradation. Storing in amber vials or other light-protecting containers is recommended.
Handling:
-
Avoid contact with skin and eyes.
-
Avoid inhalation of vapor or mist.
-
All handling of this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
Use personal protective equipment as specified in the table above.
First Aid Measures:
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.
-
After skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move person into fresh air. If not breathing, give artificial respiration.
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect all waste containing this compound, including unused product and contaminated materials (e.g., pipette tips, gloves), in a designated, clearly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Used and waste solvents should be kept separate.
Disposal Procedure:
-
Dispose of the hazardous waste through your institution's certified hazardous waste disposal program.
-
Follow all local, state, and federal regulations for the disposal of flammable liquid chemical waste.
-
Deuterated compounds are valuable and some suppliers may offer a return program for depleted heavy water. While this is more common for solvents like D₂O, it is worth inquiring about recycling or take-back programs for other deuterated compounds to promote sustainability.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
